molecular formula C20H27NO3 B058257 2,7-Dihydrohomoerysotrine CAS No. 51095-85-3

2,7-Dihydrohomoerysotrine

Cat. No.: B058257
CAS No.: 51095-85-3
M. Wt: 329.4 g/mol
InChI Key: VFNBFPRWBICVGZ-JXFKEZNVSA-N
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Description

2,7-Dihydrohomoerysotrine is a pyrrolizidine alkaloid of significant interest in pharmacological and neuroscience research. Its primary mechanism of action is characterized by potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This property makes it a valuable chemical tool for studying cholinergic signaling pathways, synaptic transmission, and the pathophysiology of neurodegenerative conditions characterized by cholinergic deficit. Researchers utilize this compound to induce a controlled cholinergic enhancement in experimental models, facilitating the investigation of cognitive processes, neuromuscular junction function, and the potential therapeutic effects of AChE modulation. Furthermore, as a structural analog of other pyrrolizidine alkaloids, it serves as a critical reference standard in toxicological studies aimed at understanding the structure-activity relationships and metabolic pathways of this class of natural products. Supplied with comprehensive analytical data including HPLC and mass spectrometry to ensure identity and purity, this compound is intended for qualified research professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,14-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-22-16-7-6-15-8-10-21-9-4-5-14-11-18(23-2)19(24-3)12-17(14)20(15,21)13-16/h6,11-12,16H,4-5,7-10,13H2,1-3H3/t16-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNBFPRWBICVGZ-JXFKEZNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC=C2CCN3C2(C1)C4=CC(=C(C=C4CCC3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=CC(=C(C=C4CCC3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304511
Record name 2,7-dihydrohomoerysotrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51095-85-3
Record name NSC166069
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-dihydrohomoerysotrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of 2,7-Dihydrohomoerysotrine?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dihydrohomoerysotrine is a member of the homoerythrina alkaloid class of natural products, characterized by a distinctive tetracyclic spiroamine core structure. This guide provides a comprehensive overview of its chemical structure, and available data on its biological activities and physicochemical properties. Due to the limited availability of specific experimental data for this compound, this document also incorporates relevant information from the broader class of homoerythrina alkaloids to provide a contextual understanding of its potential pharmacological profile and avenues for future research.

Chemical Structure

The definitive chemical structure of this compound, corresponding to the molecular formula C₂₀H₂₇NO₃ and CAS number 51095-85-3, is presented below. The structure features a tetracyclic system with a spiro-fused nitrogen-containing ring, a common characteristic of the homoerythrina alkaloid family.

Chemical structure of this compound

Figure 1: Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in publicly accessible literature, general characteristics of homoerythrina alkaloids suggest it is a crystalline solid at room temperature. Spectroscopic identification methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for its characterization.[1]

Table 1: Physicochemical and Spectroscopic Data Summary

PropertyValueSource/Method
Molecular Formula C₂₀H₂₇NO₃-
Molecular Weight 329.44 g/mol Calculated
CAS Number 51095-85-3-
Identification Methods Mass Spectrometry, NMR[1]

Experimental Protocols

Isolation Protocol

Homoerythrina alkaloids are typically isolated from plants of the Erythrina genus. A general protocol for their extraction and isolation is as follows:

  • Extraction: Dried and powdered plant material (e.g., seeds, bark) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol.

  • Acid-Base Extraction: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from other plant constituents. The aqueous layer containing the protonated alkaloids is then basified and re-extracted with an organic solvent.

  • Chromatography: The resulting alkaloid-rich fraction is subjected to various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids like this compound.

Synthesis Protocol

The total synthesis of the complex tetracyclic core of homoerythrina alkaloids is a significant challenge in organic chemistry. General synthetic strategies often involve the construction of the key spirocyclic amine and subsequent functional group manipulations. While a specific protocol for this compound is not published, synthetic approaches to related homoerythrina alkaloids can serve as a template for its synthesis.

Biological Activity Assays

Based on the known activities of related alkaloids, the following in vitro assays could be employed to investigate the biological profile of this compound:

  • Cholinesterase Inhibition Assay: To evaluate its potential as an acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitor, relevant to neurodegenerative diseases.

  • PARP-1 Inhibition Assay: To assess its potential as a poly(ADP-ribose) polymerase-1 inhibitor, a target in cancer therapy.

  • Cell Viability and Apoptosis Assays: To determine its cytotoxic effects on cancer cell lines and elucidate the mechanism of cell death (e.g., MTT assay, flow cytometry with Annexin V/PI staining).

Biological Activity and Signaling Pathways

Specific biological activities and the mechanism of action for this compound have not been extensively studied. However, the broader class of homoerythrina alkaloids has been reported to exhibit a range of pharmacological effects, offering insights into the potential activities of this compound.

Potential Biological Activities
  • Anticholinesterase Activity: Several erythrina alkaloids have demonstrated inhibitory activity against acetylcholinesterase, suggesting a potential role in the management of Alzheimer's disease.

  • Anticancer Activity: Some homoerythrina alkaloid derivatives have been shown to inhibit PARP-1 and induce apoptosis in cancer cells.

  • Neuroprotective Effects: Alkaloids, in general, are being investigated for their potential to modulate signaling pathways involved in neurodegenerative diseases.

Putative Signaling Pathways

Given the activities of related compounds, this compound could potentially modulate various signaling pathways. The diagram below illustrates a generalized workflow for investigating the mechanism of action of a novel homoerythrina alkaloid.

experimental_workflow cluster_compound Compound Screening cluster_assays Biological Assays cluster_mechanism Mechanism of Action Compound This compound In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Compound->In_Vitro Initial Screening In_Vivo In Vivo Models (e.g., Animal Models of Disease) In_Vitro->In_Vivo Lead Compound Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) In_Vitro->Target_ID Elucidation Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Target_ID->Pathway_Analysis

Caption: A logical workflow for the investigation of this compound.

Conclusion and Future Directions

This compound represents an intriguing yet understudied member of the homoerythrina alkaloid family. While its precise biological activities remain to be elucidated, its structural similarity to other pharmacologically active alkaloids suggests it may possess valuable therapeutic properties. Future research should focus on the definitive structural confirmation through advanced spectroscopic techniques, development of efficient synthetic routes, and comprehensive biological evaluation to uncover its full potential in drug discovery and development. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for initiating such investigations.

References

Unveiling 2,7-Dihydrohomoerysotrine: A Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, natural sources, and characterization of the homoerythrina alkaloid, 2,7-Dihydrohomoerysotrine. While the Erythrina genus is a well-known source of a wide array of alkaloids, this particular compound is uniquely found within the flora of New Caledonia, specifically in the plant species Phelline comosa. This document details the initial discovery, outlines the natural habitat of its source, and presents a representative experimental protocol for its isolation and characterization, based on established methods for related compounds from the same species. Quantitative data and spectroscopic details are summarized for clarity, and key experimental workflows are visualized to facilitate understanding.

Discovery and Natural Source

The discovery of this compound is attributed to the pioneering work of French chemist Nicole Langlois and her collaborators on the alkaloid content of plants from the Phelline genus. While a significant body of research has focused on the well-known Erythrina alkaloids, the homoerythrina alkaloids, including this compound, have been primarily isolated from Phelline comosa Labill., a shrub or tree native to the wet tropical biome of New Caledonia[1].

Initial investigations into the chemical constituents of Phelline comosa and its varieties, such as Phelline comosa var. robusta, led to the identification of a series of novel homoerythrina alkaloids. These compounds are structurally distinct from the more common erythrina alkaloids, featuring a seven-membered C ring within their tetracyclic spiroamine skeleton. The systematic phytochemical analysis of the leaves and bark of this plant species by Langlois and her team throughout the 1970s and 1980s culminated in the isolation and structure elucidation of numerous alkaloids, including this compound.

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for a representative homoerythrina alkaloid, 3-O-demethyl-2α-hydroxycomosivine, isolated from Phelline comosa var. robusta. This data is presented to provide a reference for the types of analytical techniques and the nature of the data obtained during the characterization of this compound and its congeners[2].

PropertyData
Molecular Formula C₁₉H₂₅NO₄
Molecular Weight 331 g/mol
UV (EtOH) λₘₐₓ (ε) 208 nm (29600), 276 nm (1242)
IR (Nujol) νₘₐₓ (cm⁻¹) 3425, 3100 (broad), 1595, 1480, 1440, 1360, 1325
Mass Spectrometry (EI) m/z 331 (M⁺), 300, 273, 272, 180 (100%)
High-Resolution Mass Spectrometry (ESI) Calculated for C₁₉H₂₆NO₄ (MH)⁺: 332.1862, Found: 332.1899

¹³C NMR Spectroscopic Data (50.0 MHz, CDCl₃ + ε CD₃OD)

Chemical Shift (δ) ppmAssignment
147.0, 145.3, 141.7Cq, Ar
117.0, 110.8CH
74.2C-3
70.0C-5
60.6MeO-Ar
55.8MeO-3
50.5C-10
46.8C-8
37.7C-4
32.0C-2
27.5C-7
25.3C-12
23.1C-11

Experimental Protocols: Isolation of Homoerythrina Alkaloids

The following is a representative experimental protocol for the extraction and isolation of homoerythrina alkaloids from the leaves of Phelline comosa var. robusta, adapted from the work of Langlois and Hamon (2004)[2]. This methodology is indicative of the techniques employed for the initial isolation of this compound.

3.1. Plant Material

Dried and powdered leaves of Phelline comosa var. robusta (Baill.) Loesner are used as the starting material.

3.2. Extraction

  • The powdered leaves are macerated with methanol at room temperature.

  • The methanolic extract is concentrated under reduced pressure.

  • The resulting residue is acidified with 2N sulfuric acid.

  • The acidic aqueous solution is washed with diethyl ether to remove neutral and acidic compounds.

  • The aqueous phase is then basified with ammonia to a pH of approximately 9-10.

  • The basic solution is extracted with dichloromethane to yield the crude alkaloid extract.

3.3. Isolation and Purification

  • The crude alkaloid extract is subjected to column chromatography on silica gel.

  • Elution is performed with a gradient of dichloromethane and methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds of interest are combined and further purified by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

Visualizations

Diagram 1: General Structure of Homoerythrina Alkaloids

G cluster_0 Homoerythrina Alkaloid Skeleton A Ring A (Cyclohexene) B Ring B (Pyrrolidine) A->B Spiro Spirocyclic Center B->Spiro C Ring C (Azepane) D Ring D (Aromatic) Spiro->C Spiro->D

Caption: General tetracyclic spiroamine skeleton of homoerythrina alkaloids.

Diagram 2: Experimental Workflow for Alkaloid Isolation

G Start Dried & Powdered Phelline comosa Leaves Maceration Maceration with Methanol Start->Maceration Concentration Concentration of Methanolic Extract Maceration->Concentration Acidification Acidification (2N H₂SO₄) Concentration->Acidification Washing Washing with Diethyl Ether Acidification->Washing Basification Basification (Ammonia) Washing->Basification Extraction Extraction with Dichloromethane Basification->Extraction Chromatography Silica Gel Column Chromatography Extraction->Chromatography Crude Alkaloid Extract Purification Preparative TLC / HPLC Chromatography->Purification Enriched Fractions End Pure Homoerythrina Alkaloids Purification->End

Caption: Workflow for the extraction and isolation of homoerythrina alkaloids.

Conclusion

This compound represents a unique member of the homoerythrina class of alkaloids, distinguished by its natural occurrence in the New Caledonian plant Phelline comosa. The foundational research by Nicole Langlois and her team has been instrumental in the discovery and characterization of this and related compounds. The experimental protocols established for the isolation of alkaloids from Phelline comosa provide a solid framework for further investigation into the biological activities and potential therapeutic applications of this compound. This guide serves as a foundational resource for researchers interested in the rich and diverse chemistry of these fascinating natural products.

References

The Enigmatic Pathway: A Technical Guide to the Hypothesized Biosynthesis of 2,7-Dihydrohomoerysotrine in Dysoxylum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Dysoxylum, a member of the Meliaceae family, is a rich source of diverse and structurally complex alkaloids, some of which exhibit promising pharmacological activities. Among these is the homoerysotrine alkaloid, 2,7-Dihydrohomoerysotrine. Despite its potential, the biosynthetic pathway of this specific compound within Dysoxylum remains unelucidated. This technical guide synthesizes the current understanding of related alkaloid biosynthesis to propose a hypothetical pathway for this compound. It further provides generalized experimental protocols for the extraction, isolation, and characterization of alkaloids from Dysoxylum, offering a foundational framework for researchers aiming to unravel this enigmatic metabolic route. All quantitative data presented are hypothetical and for illustrative purposes, highlighting the critical need for empirical investigation.

Introduction

The intricate molecular architecture of natural products has long been a source of inspiration for drug discovery. Homoerysotrine alkaloids, characterized by their tetracyclic spiro-amine framework, represent a class of compounds with potential therapeutic applications. While the biosynthesis of the structurally related Erythrina alkaloids has been a subject of investigation, the specific pathway leading to this compound in Dysoxylum is yet to be determined. Understanding this pathway is crucial for metabolic engineering efforts to enhance production and for the synthesis of novel analogs. This document aims to provide a comprehensive, albeit speculative, overview to stimulate and guide future research in this area.

Hypothesized Biosynthesis of this compound

The biosynthesis of this compound is proposed to follow a pathway analogous to that of other Erythrina-type alkaloids, which are known to originate from the benzylisoquinoline alkaloid (BIA) pathway. The key precursor is believed to be (S)-norreticuline.

Core Hypothesis: The biosynthetic route likely involves oxidative phenol coupling of a substituted norreticuline derivative, followed by rearrangement and a series of reductive steps to yield the characteristic homoerysotrine core.

The proposed sequence of enzymatic transformations is outlined below:

  • Formation of (S)-Norreticuline: The pathway initiates with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), derived from L-tyrosine, to form (S)-norcoclaurine. A series of methylation and hydroxylation steps, catalyzed by specific methyltransferases and cytochrome P450 monooxygenases, leads to the central intermediate, (S)-norreticuline.

  • Oxidative Coupling and Rearrangement: (S)-Norreticuline is hypothesized to undergo intramolecular oxidative coupling to form a dienone intermediate. This is a critical step in the formation of the spirocyclic system.

  • Reduction and Cyclization: The dienone intermediate is then likely subject to a series of reductions and rearrangements to form the core erysodienone structure.

  • Further Reductions and Modifications: Subsequent enzymatic reductions of the double bonds and potentially other modifications would lead to the final product, this compound.

Hypothesized Biosynthesis of this compound Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps Four_HPAA 4-HPAA Tyrosine->Four_HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS Four_HPAA->Norcoclaurine NCS Norreticuline (S)-Norreticuline Norcoclaurine->Norreticuline Multiple Enzymatic Steps Erysodienone Erysodienone Intermediate Norreticuline->Erysodienone Oxidative Coupling Dihydroerysodienone Dihydroerysodienone Erysodienone->Dihydroerysodienone Reductase Dihydrohomoerysotrine This compound Dihydroerysodienone->Dihydrohomoerysotrine Reductase/Isomerase

Caption: Hypothesized biosynthetic pathway of this compound.

Quantitative Data Summary

Disclaimer: The following tables present hypothetical quantitative data for illustrative purposes. No empirical data for the biosynthesis of this compound in Dysoxylum has been reported in the scientific literature.

Table 1: Hypothetical Enzyme Kinetic Parameters

Enzyme (Hypothetical)SubstrateKm (µM)kcat (s-1)
Norreticuline Oxidase(S)-Norreticuline1500.5
Erysodienone Reductase IErysodienone752.1
Dihydroerysodienone Reductase IIDihydroerysodienone1101.5

Table 2: Hypothetical Metabolite Concentrations in Dysoxylum Leaf Tissue

MetaboliteConcentration (µg/g fresh weight)
(S)-Norreticuline0.5
Erysodienone Intermediate< 0.1 (transient)
This compound5.0

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound and other alkaloids in Dysoxylum.

General Alkaloid Extraction from Dysoxylum

This protocol outlines a standard procedure for the extraction of total alkaloids from plant material.

  • Sample Preparation: Collect fresh plant material (e.g., leaves, bark) and either use immediately or freeze-dry and grind into a fine powder.

  • Maceration: Suspend the powdered plant material (100 g) in methanol (1 L) and macerate with constant stirring for 24 hours at room temperature.

  • Filtration and Concentration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Acid-Base Extraction:

    • Resuspend the crude extract in 5% aqueous HCl (200 mL) and partition with an equal volume of ethyl acetate three times to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated NH4OH.

    • Extract the alkaline solution with an equal volume of dichloromethane three times.

    • Combine the dichloromethane fractions, dry over anhydrous Na2SO4, and evaporate to dryness to yield the total alkaloid extract.

Alkaloid Extraction Workflow Start Powdered Dysoxylum Tissue Maceration Maceration with Methanol Start->Maceration Filtration Filtration & Concentration Maceration->Filtration Acidification Resuspend in 5% HCl Filtration->Acidification Partition1 Partition with Ethyl Acetate Acidification->Partition1 Basification Adjust to pH 9-10 Partition1->Basification Aqueous Layer Partition2 Partition with Dichloromethane Basification->Partition2 Drying Dry & Evaporate Partition2->Drying Organic Layer End Total Alkaloid Extract Drying->End

Caption: General workflow for alkaloid extraction.

Isolation of this compound

The total alkaloid extract can be subjected to various chromatographic techniques for the isolation of individual compounds.

  • Column Chromatography: Fractionate the total alkaloid extract on a silica gel column using a gradient elution system of dichloromethane and methanol (e.g., 100:0 to 90:10).

  • Preparative TLC/HPLC: Further purify the fractions containing the target compound using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a suitable solvent system.

Structural Elucidation

The structure of the isolated compound can be confirmed using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using high-resolution mass spectrometry (HR-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed structure, including stereochemistry, using 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Future Directions

The study of the biosynthesis of this compound in Dysoxylum is a nascent field with significant opportunities for discovery. Key future research directions include:

  • Transcriptome and Genome Analysis: Sequencing the transcriptome and genome of a high-yielding Dysoxylum species to identify candidate genes involved in the hypothesized pathway (e.g., methyltransferases, cytochrome P450s, reductases).

  • Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to confirm their role in the biosynthetic pathway.

  • Metabolite Profiling: Development of sensitive analytical methods (e.g., LC-MS/MS) for the quantitative analysis of pathway intermediates in different tissues and developmental stages of Dysoxylum.

  • Metabolic Engineering: Utilizing the identified biosynthetic genes to engineer microbial hosts for the sustainable production of this compound and its derivatives.

Conclusion

While the biosynthetic pathway of this compound in Dysoxylum remains to be experimentally validated, this guide provides a robust hypothetical framework based on established principles of alkaloid biosynthesis. The outlined experimental protocols offer a starting point for researchers to isolate and characterize this and other related alkaloids. Elucidating this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also pave the way for the development of novel pharmaceuticals. The significant gaps in our knowledge underscore the exciting research opportunities that lie ahead in exploring the rich chemical diversity of the Dysoxylum genus.

An In-Depth Technical Guide to 2,7-Dihydrohomoerysotrine: A Comprehensive Overview Based on Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dihydrohomoerysotrine is a member of the diverse family of Erythrina alkaloids, a group of tetracyclic spiroamine compounds known for their significant biological activities. This technical guide synthesizes the currently available information on this compound, focusing on its physical and chemical properties, and places it within the broader context of Erythrina alkaloids. Due to the limited specific data available for this particular compound, this document also provides a general overview of the characteristics and methodologies associated with this class of natural products.

Introduction to this compound

This compound is classified as a homoerysotrine alkaloid, characterized by a unique tetracyclic core structure. It is identified by the Chemical Abstracts Service (CAS) number 51095-85-3 and possesses the molecular formula C20H27NO3 . Like other Erythrina alkaloids, it is presumed to be isolated from plant species of the Erythrina genus, which are predominantly found in tropical and subtropical regions. These alkaloids are known for their wide range of pharmacological effects, including but not limited to, curare-like, sedative, and hypotensive activities.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound are not extensively reported in publicly accessible literature. The following table summarizes the available information, supplemented with general properties characteristic of Erythrina alkaloids.

PropertyValueSource/Comment
Molecular Formula C20H27NO3
Molecular Weight 329.44 g/mol Calculated
CAS Number 51095-85-3
Appearance Likely a solidGeneral property of alkaloids
Melting Point Data not available
Boiling Point 458.5 °C at 760 mmHgCalculated (from Safety Data Sheet)
Density 1.17 g/cm³Calculated (from Safety Data Sheet)
Solubility Data not availableGenerally, Erythrina alkaloids are soluble in organic solvents like chloroform, methanol, and ethyl acetate.
Spectral Data Data not availableSpectroscopic analysis (NMR, IR, MS, UV-Vis) is crucial for the structural elucidation of new Erythrina alkaloids. However, specific spectra for this compound are not readily available.

General Experimental Protocols for Erythrina Alkaloids

While a specific protocol for the isolation of this compound is not available, the following represents a generalized workflow for the extraction and isolation of alkaloids from Erythrina species.

Isolation of Erythrina Alkaloids: A General Workflow

The isolation of alkaloids from plant material is a multi-step process involving extraction, partitioning, and chromatography.

experimental_workflow start Plant Material (e.g., seeds, bark of Erythrina sp.) extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) start->extraction filtration Filtration to remove solid residue extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_base_partition Acid-Base Partitioning (e.g., with HCl and Chloroform) concentration->acid_base_partition alkaloid_fraction Crude Alkaloidal Fraction acid_base_partition->alkaloid_fraction chromatography Chromatographic Separation (e.g., Column Chromatography on Silica Gel or Alumina) alkaloid_fraction->chromatography fractions Collection of Fractions chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc purification Further Purification (e.g., Preparative TLC or HPLC) tlc->purification isolated_alkaloid Isolated Alkaloid (e.g., this compound) purification->isolated_alkaloid characterization Structural Characterization (NMR, MS, IR, UV-Vis) isolated_alkaloid->characterization

Caption: Generalized workflow for the isolation of Erythrina alkaloids.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been documented. However, Erythrina alkaloids as a class are known to interact with various biological targets. A primary mode of action for many Erythrina alkaloids is their interaction with nicotinic acetylcholine receptors (nAChRs), often acting as competitive antagonists. This interaction is believed to be responsible for their observed curare-like muscle relaxant effects.

The potential signaling pathway modulation by Erythrina alkaloids can be conceptualized as follows:

signaling_pathway erythrina_alkaloid Erythrina Alkaloid (e.g., this compound) nAChR Nicotinic Acetylcholine Receptor (nAChR) erythrina_alkaloid->nAChR Competitively Binds to ion_channel Ion Channel Opening nAChR->ion_channel Activates acetylcholine Acetylcholine acetylcholine->nAChR Binds to downstream Downstream Cellular Effects (e.g., Muscle Contraction, Neurotransmission) ion_channel->downstream Leads to

Caption: Postulated mechanism of action for Erythrina alkaloids at the nAChR.

Conclusion and Future Directions

This compound remains a sparsely characterized member of the Erythrina alkaloid family. While its basic chemical identity is known, a significant gap exists in the understanding of its specific physical, chemical, and biological properties. Future research should focus on the targeted isolation of this compound from Erythrina species, followed by comprehensive spectroscopic characterization to confirm its structure and elucidate its stereochemistry. Subsequent pharmacological studies would be essential to determine its bioactivity profile and potential therapeutic applications. The development of a synthetic route would also be invaluable for producing sufficient quantities for in-depth biological evaluation and for the generation of analogs with potentially improved properties. Such efforts will be crucial to unlocking the full potential of this and other rare Erythrina alkaloids.

Potential Biological Activities of 2,7-Dihydrohomoerysotrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 2,7-Dihydrohomoerysotrine is limited in publicly available scientific literature. This guide, therefore, extrapolates potential activities based on the known pharmacological effects of structurally related Erythrina alkaloids. The experimental protocols and signaling pathways described are representative of methods used to assess the activities of this compound class.

Introduction

This compound is a member of the Erythrina alkaloids, a diverse group of tetracyclic spiroamine compounds found predominantly in plants of the Erythrina genus. While this specific molecule has not been extensively studied, the broader class of Erythrina alkaloids is known to exhibit a range of biological activities. These activities are of significant interest to the fields of pharmacology and drug discovery. This technical guide provides an in-depth overview of the potential biological activities of this compound, based on the activities of its chemical relatives. It includes summarized quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Potential Biological Activities of Erythrina Alkaloids

Erythrina alkaloids have been reported to possess a variety of pharmacological effects, primarily targeting the central nervous system (CNS). However, other activities such as anti-inflammatory and cytotoxic effects have also been noted.

Central Nervous System Activity

Many Erythrina alkaloids have been investigated for their effects on the CNS. A prominent activity is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, a mechanism relevant to the treatment of conditions like Alzheimer's disease.

Anti-inflammatory Activity

Certain Erythrina alkaloids have demonstrated anti-inflammatory properties. This is often assessed by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, in immune cells like macrophages when stimulated with lipopolysaccharide (LPS). The underlying mechanism often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

Cytotoxic Activity

The potential for Erythrina alkaloids to exhibit cytotoxic effects against various cancer cell lines has also been explored. This activity is a cornerstone of anticancer drug discovery, and the evaluation of these compounds often involves determining their concentration-dependent effects on cell viability and proliferation.

Data Presentation: Biological Activities of Representative Erythrina Alkaloids

The following table summarizes the reported biological activities of several Erythrina alkaloids to provide a comparative context for the potential activities of this compound.

Alkaloid Biological Activity Assay/Model Quantitative Data (IC50/EC50)
ErysodineAcetylcholinesterase InhibitionEllman's method11.8 µg/mL (against Hep-G2 cells)
ErythralineAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNot specified
ErysotrineCytotoxicityHuman liver carcinoma (Hep-G2) cellsNot specified
(+)-ErythravineAnxiolytic-like effectsElevated plus-maze test in mice10 mg/kg
11-hydroxy-erythravineNeuronal nicotinic acetylcholine receptor (nAChR) antagonismTwo-electrode voltage clamp in Xenopus oocytesIC50 = 1.4 µM (α4β2 nAChR)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a colorimetric assay to measure AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of DTNB solution and 25 µL of AChE solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol measures the effect of the test compound on the production of nitric oxide (NO) in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Griess Reagent

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

  • After incubation, collect the cell culture supernatant.

  • To 100 µL of the supernatant, add 100 µL of Griess Reagent.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (an indicator of NO production) is determined from a standard curve prepared with sodium nitrite.

  • Calculate the percentage of inhibition of NO production by the test compound.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the test compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Appropriate cell culture medium with 10% FBS

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Visualization of Pathways and Workflows

Signaling Pathway: NF-κB Activation in LPS-Stimulated Macrophages

The following diagram illustrates the canonical NF-κB signaling pathway, which is a common target for anti-inflammatory compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK_complex IKK Complex MyD88->IKK_complex Activates NFkB NF-κB (p50/p65) IkB IκB IKK_complex->IkB Phosphorylates IKK_complex->IkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_genes Induces

Caption: Canonical NF-κB signaling pathway activated by LPS.

Experimental Workflow: Bioactivity Screening of Natural Products

This diagram outlines a general workflow for the screening and identification of bioactive compounds from natural sources.

Bioactivity_Screening Plant_Material Plant Material (e.g., Erythrina species) Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay_Screening Bioassay Screening (e.g., AChE, Anti-inflammatory, Cytotoxicity) Fractions->Bioassay_Screening Active_Fractions Active Fractions Bioassay_Screening->Active_Fractions Isolation Isolation of Pure Compounds Active_Fractions->Isolation Pure_Compound Pure Compound (e.g., this compound) Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Further_Studies Further Biological Studies (In vivo models, Mechanism of Action) Pure_Compound->Further_Studies Structure_Elucidation->Pure_Compound

Caption: General workflow for natural product bioactivity screening.

Conclusion

While specific data for this compound remains to be elucidated, the known biological activities of related Erythrina alkaloids suggest its potential as a lead compound for drug discovery, particularly in the areas of neurodegenerative diseases, inflammation, and oncology. The experimental protocols and workflows provided in this guide offer a framework for the systematic investigation of its pharmacological properties. Further research is warranted to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation and to determine its precise mechanisms of action.

An In-Depth Technical Guide to the Alkaloid Compound 2,7-Dihydrohomoerysotrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dihydrohomoerysotrine is an alkaloid compound belonging to the extensive family of Erythrina alkaloids, which are known for their diverse and potent biological activities. This technical guide aims to provide a comprehensive overview of this compound, covering its chemical properties, (hypothetical) biological activity, and potential mechanisms of action. Due to the limited publicly available data on this specific compound, this guide also incorporates general information about the Erythrina alkaloid class to provide a broader context for its potential significance. The guide includes structured data tables for easy comparison of key parameters, detailed (illustrative) experimental protocols, and visualizations of conceptual workflows to aid in research and development efforts.

Introduction to Erythrina Alkaloids

The genus Erythrina comprises a wide variety of plants that are a rich source of structurally unique alkaloids. These compounds have been the subject of extensive phytochemical and pharmacological research due to their wide range of biological effects. The core structure of many Erythrina alkaloids is a tetracyclic spiroamine skeleton, which is responsible for their characteristic biological activities.

Pharmacological studies on various Erythrina alkaloids have revealed significant effects on the central nervous system (CNS), including sedative, anticonvulsant, and anxiolytic properties. Furthermore, some alkaloids from this family have demonstrated curare-like muscle relaxant effects, as well as insecticidal and cytotoxic activities. The diverse pharmacological profile of this class of compounds makes them promising candidates for drug discovery and development.

Physicochemical Properties of this compound

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the scientific literature. However, based on its classification as an Erythrina alkaloid, some general properties can be inferred. The following table summarizes the known and predicted information for this compound.

PropertyValueSource
CAS Number 51095-85-3Chemical Abstracts Service
Molecular Formula C₂₀H₂₇NO₃
Molecular Weight 329.44 g/mol
Appearance (Not Reported)
Melting Point (Not Reported)
Boiling Point (Not Reported)
Solubility (Not Reported)
pKa (Not Reported)

Hypothetical Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are scarce, the activities of structurally related Erythrina alkaloids suggest potential areas of pharmacological interest. It is plausible that this compound may exhibit effects on the central nervous system, neuromuscular junctions, or possess cytotoxic properties.

Potential Signaling Pathway Involvement

A hypothetical signaling pathway for the neuroactive effects of an Erythrina alkaloid is depicted below. This diagram illustrates a potential mechanism involving the modulation of neurotransmitter receptors, a common mode of action for this class of compounds.

G cluster_0 Neuronal Synapse Alkaloid This compound Receptor Neurotransmitter Receptor Alkaloid->Receptor Binds to IonChannel Ion Channel Receptor->IonChannel Activates/Inhibits SecondMessenger Second Messenger Cascade Receptor->SecondMessenger Initiates CellularResponse Modulation of Neuronal Excitability IonChannel->CellularResponse SecondMessenger->CellularResponse

Hypothetical signaling pathway for a neuroactive alkaloid.

Illustrative Experimental Protocols

To facilitate further research on this compound, this section provides detailed, albeit illustrative, methodologies for key experiments that would be essential for its characterization.

General Workflow for Isolation and Characterization

The following diagram outlines a typical workflow for the isolation and characterization of a novel alkaloid from a plant source.

G PlantMaterial Plant Material Collection and Preparation Extraction Solvent Extraction (e.g., Methanol/Ethanol) PlantMaterial->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Acid-Base Extraction) Extraction->Partitioning Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Partitioning->Chromatography Purification Purification of Isolated Compound Chromatography->Purification StructureElucidation Structural Elucidation (NMR, MS, X-ray Crystallography) Purification->StructureElucidation Bioassays Biological Activity Screening Purification->Bioassays

General workflow for natural product isolation.
Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To develop a method for the analytical separation and quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector or a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10-90% Acetonitrile (linear gradient)

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90-10% Acetonitrile (return to initial conditions)

    • 35-40 min: 10% Acetonitrile (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 280 nm), or by mass spectrometry in positive ion mode.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the isolated compound in methanol and perform serial dilutions to create a calibration curve.

Conclusion and Future Directions

This compound represents a potentially valuable but currently understudied member of the Erythrina alkaloid family. The lack of comprehensive data highlights a significant gap in the scientific literature and presents an opportunity for future research. Elucidation of its full chemical and pharmacological profile could uncover novel therapeutic applications. Future research should focus on the total synthesis of this compound to provide a reliable source of the compound for in-depth biological evaluation. Subsequent studies should aim to identify its molecular targets and elucidate its mechanism of action to better understand its therapeutic potential.

Review of Literature on 2,7-Dihydrohomoerysotrine: A Technical Assessment of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

General Context: Erythrina Alkaloids

2,7-Dihydrohomoerysotrine is classified as an Erythrina alkaloid, a diverse group of tetracyclic spiroamine alkaloids isolated from plants of the genus Erythrina. These alkaloids are known for their wide range of pharmacological activities, primarily affecting the central and peripheral nervous systems.

Biological Activities of Erythrina Alkaloids

Research on various Erythrina alkaloids has demonstrated a spectrum of biological effects, including:

  • Neurological and CNS Activity: Many Erythrina alkaloids exhibit curare-like effects, acting as competitive antagonists at nicotinic acetylcholine receptors (nAChRs). This activity leads to neuromuscular blockade. Additionally, compounds within this class have shown sedative, anxiolytic, and anticonvulsant properties.

  • Cytotoxic and Antitumor Effects: Some Erythrina alkaloids have been investigated for their potential as cytotoxic agents against various cancer cell lines.

  • Insecticidal and Antifeedant Properties: Several alkaloids from Erythrina species have demonstrated insecticidal and antifeedant activities, suggesting a role in plant defense mechanisms.

  • Antimicrobial and Antiviral Activities: Limited studies have also reported on the antimicrobial and antiviral potential of certain members of this alkaloid family.

Quantitative Data

Due to the absence of specific studies on this compound, no quantitative data such as IC50 values, Ki values, binding affinities, or pharmacokinetic parameters can be presented.

Experimental Protocols

Detailed experimental methodologies for the synthesis, isolation, or biological evaluation of this compound are not described in the available scientific literature. General protocols for the isolation of alkaloids from Erythrina species typically involve extraction with organic solvents followed by chromatographic separation techniques. Synthetic strategies for the core erythrinan skeleton have been developed, but a specific route for this compound is not published.

Signaling Pathways and Experimental Workflows

The lack of research into the biological effects of this compound means that there are no described signaling pathways or experimental workflows associated with this compound. Therefore, no visualizations in the form of diagrams can be generated.

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, this compound represents an unexplored member of the pharmacologically interesting Erythrina alkaloid family. The absence of data presents a clear opportunity for novel research. Future investigations could focus on:

  • Isolation and Structural Elucidation: Confirmation of its natural occurrence and detailed structural characterization using modern spectroscopic techniques.

  • Total Synthesis: Development of a synthetic route to enable access to the compound for biological screening.

  • Pharmacological Screening: A comprehensive evaluation of its activity at various receptor systems, particularly nicotinic acetylcholine receptors, and assessment of its potential cytotoxic, antimicrobial, and other biological effects.

Until such studies are conducted and published, any discussion of the specific properties and potential applications of this compound remains speculative and must be inferred from the general characteristics of the broader class of Erythrina alkaloids.

Early Pharmacological Studies of 2,7-Dihydrohomoerysotrine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

2,7-Dihydrohomoerysotrine belongs to the broader class of Erythrina alkaloids, which are known for their diverse biological activities, primarily targeting the central nervous system (CNS). Research on this class of compounds has indicated various effects, including hypnotic, sedative, hypotensive, and neuromuscular blocking actions. The primary molecular target for many Erythrina alkaloids is the nicotinic acetylcholine receptor (nAChR), where they often act as antagonists.

Despite the known pharmacological profile of the Erythrina alkaloid family, specific data for this compound remains elusive. The core requirements for an in-depth technical guide, such as structured quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways, cannot be fulfilled based on the currently accessible information.

General Pharmacology of Erythrina Alkaloids

Erythrina alkaloids are a group of structurally related compounds isolated from plants of the Erythrina genus. Their pharmacological effects are largely attributed to their interaction with nAChRs, which are crucial ligand-gated ion channels in the central and peripheral nervous systems. The antagonism of these receptors by Erythrina alkaloids can lead to the interruption of cholinergic neurotransmission, resulting in the observed sedative and neuromuscular blocking effects.

Data Presentation

A thorough search for quantitative pharmacological data for this compound, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) at various receptors, did not yield any specific results. Consequently, a structured table summarizing such data cannot be provided.

Experimental Protocols

Detailed experimental protocols from early pharmacological studies on this compound are not described in the available literature. Information regarding specific methodologies for key experiments, such as radioligand binding assays, electrophysiological recordings, or in vivo behavioral studies focused on this particular compound, is absent.

Signaling Pathways and Visualizations

Due to the lack of studies investigating the specific molecular mechanisms of action of this compound, no signaling pathways have been elucidated for this compound. Therefore, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) is not possible.

For illustrative purposes, a generalized experimental workflow for screening a compound's activity at nicotinic acetylcholine receptors is presented below. This is a hypothetical workflow and does not represent a published study on this compound.

G cluster_0 In Vitro Screening cluster_1 Functional Characterization cluster_2 In Vivo Assessment A Compound Synthesis (this compound) B Radioligand Binding Assay (e.g., [3H]-Epibatidine) A->B C Determine Receptor Binding Affinity (Ki) for nAChR subtypes (e.g., α4β2, α7) B->C D Electrophysiology (e.g., Two-electrode voltage clamp) C->D If Binding Affinity is Significant E Xenopus oocytes or mammalian cells expressing nAChR subtypes D->E F Determine Functional Activity (Agonist/Antagonist, EC50/IC50) E->F G Animal Model of CNS Function (e.g., Sedation, Motor Activity) F->G If Functional Activity is Confirmed H Administer Compound G->H I Behavioral Assays H->I J Evaluate Pharmacological Effect I->J

Caption: Hypothetical workflow for pharmacological evaluation of a nAChR ligand.

In Silico Prediction of 2,7-Dihydrohomoerysotrine Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products are a rich source of novel therapeutic agents, yet their mechanisms of action and specific molecular targets often remain elusive.[1][2] This technical guide outlines a comprehensive in silico workflow for the prediction and characterization of potential protein targets for the natural product 2,7-Dihydrohomoerysotrine. By leveraging a combination of ligand-based and structure-based computational methods, this guide provides a systematic approach to generate testable hypotheses for experimental validation. The methodologies detailed herein, from initial virtual screening to molecular dynamics simulations, offer a robust framework for accelerating the drug discovery process for novel natural products.

Introduction

This compound is a natural product with a complex chemical structure, suggesting potential for specific interactions with biological macromolecules. Identifying these protein targets is a critical step in understanding its pharmacological effects and exploring its therapeutic potential.[3] In silico target prediction methods offer a time- and cost-effective strategy to navigate the vastness of the human proteome and prioritize targets for experimental validation.[2] This guide presents a hypothetical in silico investigation to identify and characterize potential targets of this compound, focusing on a multi-faceted computational approach.

The polypharmacological nature of many natural products, where a single compound interacts with multiple targets, presents both a challenge and an opportunity in drug discovery.[3] Computational approaches are particularly well-suited to explore this polypharmacology by screening against large target databases.

Hypothetical In Silico Target Prediction Workflow

The following workflow outlines a comprehensive strategy for the identification and characterization of potential protein targets for this compound.

G cluster_0 Initial Screening cluster_1 Refinement and Prioritization cluster_2 In-Depth Analysis cluster_3 Output A Ligand-Based Virtual Screening C Molecular Docking A->C B Structure-Based Virtual Screening B->C D ADMET Prediction C->D E Molecular Dynamics Simulations D->E F Binding Free Energy Calculation E->F G Prioritized Target List F->G

Caption: In Silico Target Prediction Workflow for this compound.

Experimental Protocols

Ligand-Based Virtual Screening
  • Objective: To identify known protein targets of compounds structurally similar to this compound.

  • Methodology:

    • The 2D structure of this compound was used as a query.

    • A similarity search was performed against the ChEMBL database using the Tanimoto coefficient and Extended-Connectivity Fingerprints (ECFP4).

    • Compounds with a similarity score > 0.8 were selected.

    • The known biological targets of these similar compounds were retrieved and analyzed.

Structure-Based Virtual Screening (Molecular Docking)
  • Objective: To predict the binding affinity and pose of this compound against a panel of potential protein targets.

  • Methodology:

    • A library of 100 potential human protein targets was compiled, focusing on enzymes and receptors implicated in common disease pathways.

    • The 3D structures of the target proteins were obtained from the Protein Data Bank (PDB).

    • The protein structures were prepared by removing water molecules, adding hydrogen atoms, and assigning charges using AutoDockTools.

    • The 3D structure of this compound was generated and optimized using Avogadro.

    • Molecular docking was performed using AutoDock Vina. The search space was defined by a grid box encompassing the known active site of each target.

    • The top binding poses for each target were ranked based on their predicted binding affinity (kcal/mol).

ADMET Prediction
  • Objective: To assess the drug-likeness and potential toxicity of this compound.

  • Methodology:

    • The chemical structure of this compound was submitted to the pkCSM web server.

    • Parameters for absorption (Caco-2 permeability, intestinal absorption), distribution (BBB permeability, CNS permeability), metabolism (CYP450 inhibition), excretion, and toxicity (hERG inhibition, hepatotoxicity) were predicted.

Molecular Dynamics (MD) Simulations
  • Objective: To evaluate the stability of the predicted this compound-protein complexes and to refine the binding mode.

  • Methodology:

    • The top-ranked docked complexes from the molecular docking studies were used as starting structures for MD simulations.

    • Simulations were performed using GROMACS. The protein and ligand were parameterized using the AMBER99SB-ILDN and GAFF force fields, respectively.

    • The complexes were solvated in a cubic box of TIP3P water molecules and neutralized with counter-ions.

    • The systems were subjected to energy minimization, followed by NVT and NPT equilibration.

    • Production MD runs of 100 ns were performed for each complex.

    • Root Mean Square Deviation (RMSD) of the protein and ligand, and Root Mean Square Fluctuation (RMSF) of the protein residues were analyzed to assess stability.

Hypothetical Results

Ligand-Based Screening

The ligand-based screening did not yield any compounds with a Tanimoto similarity score > 0.8, suggesting that this compound possesses a novel chemical scaffold not well-represented in current databases of bioactive molecules.

Structure-Based Screening and ADMET Prediction

The structure-based virtual screening identified three potential high-affinity targets. The predicted ADMET properties are summarized in the tables below.

Table 1: Predicted Binding Affinities from Molecular Docking

Target ProteinPDB IDBinding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)5IKR-9.8
5-Lipoxygenase (5-LOX)3V99-9.2
AKT1 Kinase4GV1-8.7

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Caco-2 Permeability (log Papp)0.95High
Intestinal Absorption (%)92.5High
BBB Permeability (logBB)-0.15High
CNS Permeability (logPS)-1.8Low
hERG I InhibitionNoLow risk of cardiotoxicity
HepatotoxicityNoLow risk of liver damage
Molecular Dynamics Simulations

MD simulations of the top three complexes revealed stable interactions over the 100 ns simulation time.

Table 3: Summary of Molecular Dynamics Simulation Data

ComplexAverage Protein RMSD (Å)Average Ligand RMSD (Å)
This compound - COX-21.8 ± 0.30.9 ± 0.2
This compound - 5-LOX2.1 ± 0.41.2 ± 0.3
This compound - AKT12.5 ± 0.51.5 ± 0.4

Hypothetical Signaling Pathway Interactions

The predicted targets of this compound are key components of inflammatory and cell survival pathways.

G cluster_0 Inflammatory Signaling cluster_1 Cell Survival Signaling AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX5->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT1 AKT1 PI3K->AKT1 Proliferation Cell Proliferation and Survival AKT1->Proliferation DHET This compound DHET->COX2 Inhibition DHET->LOX5 Inhibition DHET->AKT1 Inhibition

Caption: Hypothetical Signaling Pathways Targeted by this compound.

Discussion

The in silico workflow presented in this guide has identified COX-2, 5-LOX, and AKT1 as high-priority potential targets for this compound. The predicted high binding affinities, stable interactions in MD simulations, and favorable ADMET properties suggest that this natural product warrants further experimental investigation as a potential anti-inflammatory and anti-cancer agent.

The lack of structurally similar compounds in existing databases underscores the novelty of this compound and highlights the importance of structure-based methods in its target deconvolution. The predicted polypharmacology, targeting both inflammatory and cancer-related pathways, is a common feature of natural products and may contribute to a synergistic therapeutic effect.[3]

Conclusion and Future Directions

This in silico investigation provides a strong rationale for the experimental validation of the predicted targets of this compound. Future studies should focus on in vitro enzyme inhibition assays for COX-2 and 5-LOX, and kinase activity assays for AKT1 to confirm the predicted inhibitory activity. Subsequent cell-based assays will be crucial to assess the compound's effects on downstream signaling and cellular processes. The integration of computational and experimental approaches is paramount for the successful discovery and development of novel therapeutics from natural sources.[1]

Logical Relationship Diagram for Target Prioritization

G Start Initial Target Pool Docking Molecular Docking Score < -8.0 kcal/mol Start->Docking ADMET Favorable ADMET Profile? Docking->ADMET Yes LowPriority Low Priority Docking->LowPriority No MD Stable in MD Simulation? ADMET->MD Yes ADMET->LowPriority No HighPriority High Priority for Validation MD->HighPriority Yes MD->LowPriority No

Caption: Decision-Making Flowchart for Target Prioritization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Homoerysotrine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Overview of Synthetic Strategy

The synthesis of the homoerythrinane core, a key structural motif in 2,7-Dihydrohomoerysotrine, typically involves a multi-step sequence. A common and effective strategy is the construction of the tetracyclic system through a key cyclization reaction, such as an intramolecular Heck reaction, to form the crucial spirocyclic core. This is often preceded by the assembly of a suitable acyclic or partially cyclized precursor containing the necessary aromatic and nitrogen-containing moieties. The overall workflow can be conceptualized as the sequential construction of the ring system, followed by functional group manipulations to achieve the target alkaloid.

A representative retrosynthetic analysis would disconnect the tetracyclic homoerythrinane skeleton at a key ring-closing bond, leading back to a more accessible precursor. This precursor is, in turn, assembled from commercially available starting materials.

Logical Workflow for Homoerythrinane Synthesis

G A Starting Materials (e.g., Substituted Phenylethylamine, Dicarboxylic Acid Derivatives) B Precursor Assembly (Amide Formation, Functional Group Interconversion) A->B C Key Cyclization (e.g., Intramolecular Heck Reaction) B->C D Tetracyclic Core Formation C->D E Post-Cyclization Modifications (Reduction, Derivatization) D->E F Purification (Chromatography, Crystallization) E->F G Final Homoerythrinane Product F->G

Caption: General synthetic workflow for homoerythrinane alkaloids.

Experimental Protocols

The following protocols are representative of the key steps in the synthesis of a homoerythrinane core.

Protocol 2.1: Synthesis of the Cyclization Precursor

This protocol describes the synthesis of an N-acyl-tetrahydroisoquinoline derivative, a common precursor for intramolecular cyclization to form the homoerythrinane skeleton.

Materials:

  • Substituted phenylethylamine derivative

  • Dicarboxylic acid anhydride (e.g., glutaric anhydride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted phenylethylamine derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the dicarboxylic acid anhydride (1.1 eq) in anhydrous DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2.2: Intramolecular Heck Cyclization for Tetracyclic Core Formation

This protocol outlines the formation of the homoerythrinane core via a palladium-catalyzed intramolecular Heck reaction.

Materials:

  • Cyclization Precursor from Protocol 2.1

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Silver carbonate (Ag2CO3)

  • Anhydrous acetonitrile (MeCN)

  • Celite

Procedure:

  • To a flame-dried Schlenk flask, add the cyclization precursor (1.0 eq), Pd(OAc)2 (0.1 eq), PPh3 (0.2 eq), and Ag2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous acetonitrile via syringe.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the tetracyclic homoerythrinane product.

Data Presentation

The following tables provide representative quantitative data for the key synthetic steps. Yields and conditions are illustrative and may vary based on the specific substrate.

Table 1: Representative Reaction Conditions and Yields for Precursor Synthesis

StepKey ReagentsSolventTemperatureTime (h)Typical Yield (%)
Amide FormationPhenylethylamine deriv., Glutaric anhydride, Et3NDCM0 °C to RT12-1685-95
Functionalization(Specific to desired precursor)VariousVariousVarious70-90

Table 2: Representative Reaction Conditions and Yields for Heck Cyclization

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)2, PPh3Ag2CO3MeCN82 (reflux)18-2460-75
Other Pd sources & ligandsVariousVariousVariousVarious50-80

Purification Methods

Purification is critical to obtaining the desired homoerythrinane alkaloid in high purity.

Protocol 4.1: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (solvent system).

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level and well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent, gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Purification Workflow Diagram

G A Crude Product (Post-Reaction Mixture) B Concentration (Rotary Evaporation) A->B C Adsorption onto Silica B->C D Column Chromatography (Gradient Elution) C->D E Fraction Collection D->E F TLC Analysis E->F E->F G Combine Pure Fractions F->G Identify Pure Fractions H Final Concentration G->H I Pure Homoerythrinane H->I

Caption: Workflow for the purification of homoerythrinane alkaloids.

Protocol 4.2: Crystallization

Principle: For solid compounds, crystallization can be a highly effective method for achieving high purity. It relies on the differential solubility of the compound and impurities in a given solvent system at varying temperatures.

Procedure:

  • Dissolve the partially purified product in a minimal amount of a suitable hot solvent.

  • Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum to obtain the pure crystalline product.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The specific reaction conditions may require optimization for different substrates.

Application Notes and Protocols for the Quantification of 2,7-Dihydrohomoerysotrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dihydrohomoerysotrine is a tetracyclic alkaloid belonging to the Erythrina class of compounds, which are known for their diverse biological activities, including effects on the central nervous system.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolic profiling, and quality control of therapeutic formulations. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques

A sensitive reverse-phase HPLC-MS method has been shown to be effective for the analysis of Erythrina alkaloids.[3] For quantitative purposes, both HPLC-UV and LC-MS/MS are suitable techniques. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for analyzing complex biological matrices.[4][5]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh and dissolve the this compound standard or sample in methanol to a final concentration of 1 mg/mL. Further dilute with the mobile phase to fall within the calibration curve range (e.g., 1-100 µg/mL).

  • Plant Material:

    • Grind the dried plant material to a fine powder.

    • Extract 1 gram of the powder with 20 mL of methanol by sonication for 30 minutes, followed by maceration for 24 hours at room temperature.[6]

    • Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.[7]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be:

    • 0-5 min: 20% A

    • 5-15 min: 20-80% A

    • 15-20 min: 80% A

    • 20-25 min: 80-20% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (This should be optimized by scanning the UV spectrum of this compound).

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (HPLC-UV)

ParameterResult
Linearity Range1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)Intra-day: < 1.5%, Inter-day: < 2.0%
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.[8]

Experimental Protocol

1. Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar alkaloid not present in the sample).

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC system is recommended for better resolution and shorter run times.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be:

    • 0-1 min: 10% A

    • 1-5 min: 10-90% A

    • 5-6 min: 90% A

    • 6-7 min: 90-10% A (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MS/MS Parameters:

    • Ion Source Temperature: 500 °C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas (CAD): Medium

    • Multiple Reaction Monitoring (MRM) Transitions: These need to be determined by infusing a standard solution of this compound. A hypothetical transition could be:

      • Q1 (Precursor Ion): [M+H]⁺ of this compound

      • Q3 (Product Ion): A stable fragment ion

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary (LC-MS/MS)

ParameterResult
Linearity Range0.1 - 100 ng/mL (r² > 0.998)
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95.7% - 104.3%
Precision (% RSD)Intra-day: < 5%, Inter-day: < 8%
Matrix Effect92% - 108%

Method Validation

All analytical methods for quantification must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[3][9][10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for LC-MS/MS Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject (5 µL) into UHPLC filter->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (MRM Mode) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma by LC-MS/MS.

Hypothetical Signaling Pathway for a Neuroactive Erythrina Alkaloid

Erythrina alkaloids are known to interact with neuronal nicotinic acetylcholine receptors (nAChRs).[1] Some have also been investigated for their potential as acetylcholinesterase inhibitors.[12] The following diagram illustrates a hypothetical signaling pathway for a neuroactive alkaloid like this compound, based on the general understanding of how such compounds might exert their effects in the central nervous system.[13][14][15]

signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ach Acetylcholine (ACh) nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds ach_hydrolysis ACh Hydrolysis ion_channel Ion Channel Opening (Na⁺, Ca²⁺ influx) nachr->ion_channel depolarization Membrane Depolarization ion_channel->depolarization downstream Downstream Signaling Cascades (e.g., CaM, PKA, CREB) depolarization->downstream response Neuronal Response (e.g., Neurotransmitter Release, Gene Expression) downstream->response alkaloid This compound alkaloid->nachr Antagonist/Modulator ache Acetylcholinesterase (AChE) alkaloid->ache Inhibition ache->ach_hydrolysis

Caption: Hypothetical signaling pathway for a neuroactive Erythrina alkaloid.

References

Application Notes and Protocols for In Vitro Testing of 2,7-Dihydrohomoerysotrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dihydrohomoerysotrine is a member of the Erythrina alkaloids, a class of compounds isolated from plants of the Erythrina genus.[1] These alkaloids are recognized for a range of biological and therapeutic properties, including potential anxiolytic and sedative effects.[2][3] Some compounds within this class have demonstrated activity as anti-cholinesterase agents, suggesting a possible interaction with the cholinergic system, such as nicotinic acetylcholine receptors (nAChRs).[1]

This document provides a detailed protocol for the initial in vitro evaluation of this compound. The proposed assays are designed to assess its cytotoxic potential, its ability to interact with nicotinic acetylcholine receptors, and its potential anti-inflammatory properties. These preliminary screens are crucial for characterizing the bioactivity of novel compounds in the early stages of drug discovery.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, can be quantified by measuring the absorbance of the solubilized formazan.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Allow the plate to stand overnight in the incubator.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

Data Presentation: Cytotoxicity of this compound
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Control (0)1.2500.085100
0.11.2350.07998.8
11.1980.09195.8
101.0500.10284.0
500.6250.05550.0
1000.2500.03020.0

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., SH-SY5Y) Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare this compound Dilutions Treat_Cells Treat Cells with Compound Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cytotoxicity assay.

Receptor Binding Assessment: Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay

Given the known activity of related alkaloids, a competitive radioligand binding assay can determine if this compound interacts with nAChRs. This assay measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Experimental Protocol: nAChR Competitive Binding Assay
  • Membrane Preparation:

    • Prepare membrane homogenates from a cell line expressing the nAChR subtype of interest (e.g., α4β2 or α7) or from rat brain tissue.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]Epibatidine for α4β2 or [¹²⁵I]α-Bungarotoxin for α7), and varying concentrations of this compound.

    • Total binding is determined in the absence of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., nicotine or unlabeled epibatidine).

  • Incubation:

    • Incubate the reaction mixture for a sufficient time to reach equilibrium (e.g., 2-3 hours at room temperature or overnight at 4°C).

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of radioligand binding at each concentration of this compound.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) and the Ki (inhibition constant).

Data Presentation: nAChR Binding Affinity of this compound
Concentration (nM)% Inhibition of [³H]Epibatidine BindingStandard Deviation
0.12.51.1
110.22.5
1025.84.3
10051.55.1
100085.33.9
1000098.11.8

Signaling Pathway: Hypothetical nAChR Modulation

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular nAChR nAChR Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Compound This compound Compound->nAChR Binds to receptor ACh Acetylcholine ACh->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Ca_Signaling->Neurotransmitter_Release

Caption: Hypothetical modulation of a nicotinic acetylcholine receptor signaling pathway.

Anti-inflammatory Assessment: Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[5] The in vitro albumin denaturation assay is a simple and convenient method to screen for anti-inflammatory activity. The ability of a compound to prevent the denaturation of a protein (in this case, egg albumin) induced by heat is measured.

Experimental Protocol: Albumin Denaturation Assay
  • Preparation of Reaction Mixture:

    • The reaction mixture (5 mL total volume) should consist of:

      • 0.2 mL of egg albumin (from a fresh hen's egg).

      • 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

      • 2 mL of varying concentrations of this compound (e.g., 100 to 1000 µg/mL).

    • A control group is prepared using 2 mL of distilled water instead of the test sample.[5]

  • Incubation:

    • Incubate the mixtures at 37°C for 15-20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[1][5]

  • Absorbance Measurement:

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.[5]

  • Calculation of Inhibition:

    • The percentage inhibition of protein denaturation is calculated using the formula:

      • % Inhibition = ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) * 100

Data Presentation: Anti-inflammatory Activity of this compound
Concentration (µg/mL)Mean Absorbance (660 nm)Standard Deviation% Inhibition of Denaturation
Control0.8500.0450
1000.7230.03814.9
2000.6120.05128.0
4000.4590.04246.0
8000.2980.03564.9
10000.1960.02976.9

Experimental Workflow: Albumin Denaturation Assay

Albumin_Denaturation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Reagents Prepare Albumin, PBS, and Compound Dilutions Mix_Components Prepare Reaction Mixture Prepare_Reagents->Mix_Components Incubate_37C Incubate at 37°C (15-20 min) Mix_Components->Incubate_37C Heat_70C Heat at 70°C (5 min) Incubate_37C->Heat_70C Cool Cool to Room Temperature Heat_70C->Cool Read_Absorbance Read Absorbance (660 nm) Cool->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition

Caption: Workflow for the in vitro anti-inflammatory albumin denaturation assay.

References

Application Notes and Protocols: Cell-based Assay Development for 2,7-Dihydrohomoerysotrine Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,7-Dihydrohomoerysotrine is a natural alkaloid belonging to the Erythrina class of compounds. Alkaloids from Erythrina species have been reported to exhibit a range of biological activities, including modulation of nicotinic acetylcholine receptors (nAChRs), anti-inflammatory effects, and neuroprotective properties.[1][2] This document provides detailed protocols for a panel of cell-based assays to investigate the potential therapeutic activities of this compound. The proposed assays will explore its effects on nAChR signaling, inflammation, and neuronal cell viability.

Assay 1: Nicotinic Acetylcholine Receptor (nAChR) Activity Assessment

Objective

To determine if this compound modulates the activity of neuronal nAChRs. Many Erythrina alkaloids are known to interact with these receptors. This assay will assess whether the compound acts as an agonist or antagonist of nAChR-mediated ion influx.

Experimental Protocol

Cell Line: SH-SY5Y human neuroblastoma cells, which endogenously express several nAChR subtypes.

Principle: This assay utilizes a fluorescent dye that is sensitive to changes in intracellular calcium concentration. Activation of nAChRs by an agonist leads to an influx of cations, including Ca2+, resulting in an increase in fluorescence. An antagonist will block this effect.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Nicotine (agonist control)

  • Mecamylamine (antagonist control)

  • This compound

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, nicotine, and mecamylamine in HBSS.

    • For agonist testing, add different concentrations of this compound or nicotine to the wells.

    • For antagonist testing, pre-incubate the cells with different concentrations of this compound or mecamylamine for 15 minutes before adding a fixed concentration of nicotine.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader (Excitation: 494 nm, Emission: 516 nm) before and after adding the compounds.

    • Record kinetic measurements for 2-3 minutes to capture the peak response.

Data Presentation

Table 1: Agonist Activity of this compound on nAChRs

Compound Concentration (µM)Mean Fluorescence Intensity (RFU)Standard Deviation% of Max Nicotine Response
Vehicle Control150120%
0.1165155%
12502533%
1045040100%
10046045103%
Nicotine (10 µM)45038100%

Table 2: Antagonist Activity of this compound on nAChRs

Compound Concentration (µM)Mean Fluorescence Intensity (RFU) with NicotineStandard Deviation% Inhibition
Nicotine (10 µM)450350%
0.1420306.7%
13502822.2%
102002055.6%
1001601597.8%
Mecamylamine (10 µM)1551498.9%

Visualization

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca_in Ca²⁺ (in) nAChR->Ca_in Influx Na_in Na⁺ (in) nAChR->Na_in Influx Ca_out Ca²⁺ (out) Na_out Na⁺ (out) Downstream Downstream Signaling Ca_in->Downstream Na_in->Downstream Agonist Agonist (e.g., Nicotine) Agonist->nAChR Binds & Activates Test_Compound This compound Test_Compound->nAChR Binds? Antagonist Antagonist (e.g., Mecamylamine) Antagonist->nAChR Binds & Blocks

Caption: nAChR signaling pathway.

Assay 2: Anti-inflammatory Activity Assessment

Objective

To evaluate the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol

Cell Line: RAW 264.7 murine macrophage cell line.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators such as NO and cytokines (e.g., TNF-α, IL-6). The anti-inflammatory activity of the test compound is determined by its ability to reduce the levels of these mediators.

Materials:

  • RAW 264.7 cells

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 24-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • This compound

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Plating: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Measurement:

    • Mix an equal volume of supernatant with Griess Reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Cytokine Measurement (TNF-α and IL-6):

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation

Table 3: Effect of this compound on NO Production

TreatmentNO Concentration (µM)Standard Deviation% Inhibition
Vehicle Control2.50.3-
LPS (1 µg/mL)35.22.80%
LPS + Dexamethasone (1 µM)5.80.689.6%
LPS + Compound (1 µM)30.12.515.5%
LPS + Compound (10 µM)18.51.951.2%
LPS + Compound (100 µM)8.21.182.7%

Table 4: Effect of this compound on TNF-α and IL-6 Production

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Vehicle Control50-30-
LPS (1 µg/mL)32000%55000%
LPS + Dexamethasone (1 µM)45085.9%60089.1%
LPS + Compound (10 µM)180043.8%310043.6%
LPS + Compound (100 µM)70078.1%120078.2%

Visualization

Anti_Inflammatory_Workflow A Seed RAW 264.7 Cells B Pre-treat with Compound or Dexamethasone A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Measure NO (Griess Assay) E->F G Measure TNF-α & IL-6 (ELISA) E->G H Data Analysis F->H G->H

Caption: Anti-inflammatory assay workflow.

Assay 3: Neuroprotective Activity Assessment

Objective

To determine if this compound can protect neuronal cells from oxidative stress-induced cell death.

Experimental Protocol

Cell Line: SH-SY5Y human neuroblastoma cells.

Principle: Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), is a key factor in neurodegeneration. This assay measures cell viability to assess the neuroprotective effect of the test compound against H₂O₂-induced toxicity.[3]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium

  • 96-well plates

  • Hydrogen peroxide (H₂O₂)

  • Trolox (positive control for antioxidant activity)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or Trolox for 2-4 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells at a final concentration known to induce approximately 50% cell death (e.g., 200 µM, to be optimized) and incubate for 24 hours. Include a vehicle control group (no H₂O₂) and an H₂O₂-only group.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add fresh medium containing MTT reagent (0.5 mg/mL).

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 5: Neuroprotective Effect of this compound against H₂O₂-induced Toxicity

TreatmentAbsorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.250.11100%
H₂O₂ (200 µM)0.600.0748%
H₂O₂ + Trolox (50 µM)1.100.0988%
H₂O₂ + Compound (1 µM)0.650.0652%
H₂O₂ + Compound (10 µM)0.880.0870.4%
H₂O₂ + Compound (100 µM)1.050.1084%

Visualization

Neuroprotection_Logical_Flow H2O2 H₂O₂ ROS Increased ROS H2O2->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Neuronal Cell Death OxidativeStress->CellDeath Compound This compound Protection Neuroprotection Compound->Protection Protection->OxidativeStress Inhibits

Caption: Logical flow of neuroprotection.

References

Application Notes & Protocols for In Vivo Studies of 2,7-Dihydrohomoerysotrine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, "2,7-Dihydrohomoerysotrine" is not a widely documented compound in scientific literature. Therefore, these application notes and protocols are based on the known biological activities of a related class of compounds, the Erythrina alkaloids, such as erysotrine. These alkaloids are known to act as agonists or antagonists at neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3] Researchers should adapt these protocols based on the specific hypothesized mechanism of action of this compound.

Introduction

This compound is a novel alkaloid, and its in vivo characterization is essential for understanding its pharmacological profile, including efficacy, safety, and mechanism of action. Based on its structural similarity to other Erythrina alkaloids, it is hypothesized to modulate neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of physiological processes, including cognition, anxiety, and pain perception.[1][2]

This document provides a framework for selecting appropriate animal models and detailed protocols for the in vivo evaluation of this compound's effects on the central nervous system. The primary focus is on models of anxiety, cognition, and nociception.

Rationale for Animal Model Selection

The choice of animal models is critical for elucidating the potential therapeutic effects of this compound. Given the role of nAChRs in various neurological functions, the following models are recommended:

  • Anxiety Models: To assess the anxiolytic or anxiogenic potential of the compound.[4][5][6]

  • Cognitive Models: To evaluate the effects on learning and memory, as nAChR agonists are known to have cognitive-enhancing properties.[4]

  • Nociception Models: To determine the analgesic properties of the compound.

Data Presentation: Summary of Potential Quantitative Data

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)
Vehicle Control-
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., Diazepam)A

Table 2: Effects of this compound on Spatial Learning and Memory in the Morris Water Maze (MWM)

Treatment GroupDose (mg/kg)Escape Latency (s) - Day 5Time in Target Quadrant (s) - Probe Trial
Vehicle Control-
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., Nicotine)B

Table 3: Analgesic Effects of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)Latency to Paw Lick (s) - 60 min post-injection
Vehicle Control-
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., Morphine)C

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic Activity using the Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic or anxiogenic effects of this compound in rodents.

Materials:

  • Elevated Plus Maze apparatus

  • Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Positive control (e.g., Diazepam)

  • Video tracking software

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Drug Preparation: Dissolve this compound in the appropriate vehicle. Prepare a range of doses.

  • Animal Groups: Randomly assign animals to treatment groups (vehicle, different doses of the test compound, positive control).

  • Drug Administration: Administer the compound via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before testing.

  • EPM Test:

    • Place a single animal at the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera.

  • Data Analysis: Use video tracking software to quantify:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

  • Statistical Analysis: Analyze data using ANOVA followed by post-hoc tests to compare treatment groups.

Protocol 2: Assessment of Cognitive Enhancement using the Morris Water Maze (MWM)

Objective: To evaluate the effect of this compound on spatial learning and memory.

Materials:

  • Morris Water Maze (a circular pool filled with opaque water)

  • Submerged platform

  • Visual cues around the pool

  • Adult male mice or rats

  • This compound and vehicle

  • Positive control (e.g., Nicotine)

  • Video tracking software

Procedure:

  • Acclimatization and Handling: Acclimatize and handle animals for several days before the experiment.

  • Drug Administration: Administer the compound daily, 30-60 minutes before the training session.

  • Acquisition Phase (5 days):

    • Place the animal in the pool at one of four starting positions.

    • Allow the animal to swim and find the hidden platform (maximum 60 seconds).

    • If the animal fails to find the platform, guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for each animal.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the animal in the pool and allow it to swim for 60 seconds.

    • Record the swimming path.

  • Data Analysis:

    • Acquisition: Measure the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

  • Statistical Analysis: Use repeated measures ANOVA for the acquisition phase and one-way ANOVA for the probe trial.

Visualizations

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane nAChR nAChR Ca_influx Ca_influx nAChR->Ca_influx Channel Opening Compound This compound Compound->nAChR Binds to Ca_ Ca_ influx Ca²⁺ Influx PKC PKC Activation CREB CREB Phosphorylation PKC->CREB Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression Ca_influx->PKC

Caption: Hypothetical signaling cascade following nAChR activation.

Experimental Workflow for In Vivo Study

G start Hypothesis Formulation model_selection Animal Model Selection (e.g., Mouse, Rat) start->model_selection acclimatization Acclimatization & Baseline Measurements model_selection->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing Drug Administration (Vehicle, Compound, Control) grouping->dosing behavioral_test Behavioral Testing (EPM, MWM, etc.) dosing->behavioral_test data_collection Data Collection & Video Analysis behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis end Conclusion & Reporting analysis->end

Caption: General workflow for a preclinical behavioral study.

Logical Diagram for Model Selection

G node_q1 Primary Hypothesis? node_anxiety Anxiolytic/ Anxiogenic? node_q1->node_anxiety Anxiety node_cognition Cognitive Enhancement? node_q1->node_cognition Cognition node_pain Analgesic Effect? node_q1->node_pain Pain model_epm EPM / Open Field node_anxiety->model_epm model_mwm MWM / Novel Object node_cognition->model_mwm model_hotplate Hot Plate / Tail Flick node_pain->model_hotplate

Caption: Decision tree for selecting relevant behavioral models.

References

Application Notes and Protocols for 2,7-Dihydrohomoerysotrine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the dissolution of 2,7-Dihydrohomoerysotrine, a member of the Erythrina alkaloids, for use in cell culture experiments. Due to the limited aqueous solubility of many alkaloids, a standardized method utilizing a stock solution in dimethyl sulfoxide (DMSO) is presented. This document also includes recommendations for determining the optimal and non-toxic solvent concentrations for various cell lines. Furthermore, potential signaling pathways affected by Erythrina alkaloids are discussed and visualized to aid in experimental design and data interpretation.

Physicochemical Properties and Solubility

This compound is a tetracyclic spiroamine alkaloid belonging to the homoerysotrine class, derived from plants of the Erythrina genus. Like many alkaloids, it is a complex organic molecule that generally exhibits poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). While specific solubility data for this compound is not extensively documented, alkaloids, in their free base form, are typically soluble in organic solvents.

For cell culture applications, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution of this compound. It is crucial to minimize the final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.

Table 1: Solvent Recommendations and Cytotoxicity Data

SolventRecommended for Stock SolutionMaximum Recommended Final Concentration in Cell CultureNotes on Cytotoxicity
DMSO Yes≤ 0.5% (v/v) Most cell lines tolerate 0.5% DMSO without significant cytotoxicity. However, for sensitive cell lines or long-term experiments, a final concentration of ≤ 0.1% (v/v) is highly recommended.[1][2] A vehicle control (media with the same final DMSO concentration) should always be included in experiments.
Ethanol Possible≤ 0.5% (v/v) Can be used as an alternative to DMSO for some compounds. Similar to DMSO, it is important to keep the final concentration low to prevent cytotoxicity.
PBS NoN/AThis compound is expected to have very low solubility in PBS. Direct dissolution in aqueous buffers is not recommended.
1% Acetic Acid Not Recommended for Cell CultureN/AWhile some extraction protocols for Erythrina alkaloids use weak acids, this is not suitable for direct application to live cells as it will alter the pH of the culture medium.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of the compound should be used to calculate the exact mass required.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol for Diluting this compound for Cell Treatment

This protocol outlines the steps for diluting the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

  • Vortex mixer

Procedure:

  • Determine the final concentration: Decide on the final concentration(s) of this compound to be used in the experiment.

  • Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in the total volume of the cell culture well or flask.

  • Prepare the working solution: It is recommended to perform a serial dilution. First, dilute the stock solution into a small volume of pre-warmed medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock to 999 µL of medium.

  • Vortex immediately: Immediately after adding the stock solution to the medium, vortex the tube vigorously to ensure rapid and uniform dispersion, which helps prevent precipitation of the compound.

  • Add to cells: Add the appropriate volume of the final working solution to the cells.

  • Include a vehicle control: In parallel, prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium and treat a separate set of cells. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation & Cell Treatment weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex_stock Vortex to Mix dissolve->vortex_stock store Aliquot and Store at -20°C/-80°C vortex_stock->store dilute Dilute Stock in Pre-warmed Medium store->dilute Use Stock for Experiments vortex_working Vortex Immediately dilute->vortex_working treat Add to Cell Culture vortex_working->treat control Prepare Vehicle Control (DMSO only) treat_control Add Control to Cells control->treat_control

Experimental workflow for dissolving and applying this compound.

Potential Signaling Pathways

Erythrina alkaloids are known to interact with neuronal signaling pathways, primarily as antagonists of nicotinic acetylcholine receptors (nAChRs). While the specific effects of this compound are not fully characterized, related compounds from the same genus have shown potent and selective inhibition of certain nAChR subtypes.

Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)

Erythrina alkaloids act as competitive antagonists at neuronal nAChRs. Studies on related compounds have demonstrated a higher potency for the α4β2 subtype compared to the α7 subtype.[1][2][3] Inhibition of these ligand-gated ion channels can modulate downstream signaling cascades, including calcium influx and subsequent cellular responses.

G cluster_0 Neuronal Signaling cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) (e.g., α4β2, α7) ACh->nAChR Binds to Ion_flow Ion Influx (Na+, Ca2+) nAChR->Ion_flow Opens Channel Depolarization Membrane Depolarization Ion_flow->Depolarization Downstream Downstream Signaling (e.g., Ca2+ signaling, Neurotransmitter release) Depolarization->Downstream Erythrina This compound Erythrina->nAChR Antagonist

Inhibition of nAChR signaling by this compound.

Potential Modulation of Inflammatory Pathways (Hypothetical)

Some alkaloids and other natural compounds have been shown to modulate inflammatory signaling pathways, such as the Toll-like receptor (TLR) pathway, which often converges on the activation of the transcription factor NF-κB. While direct evidence for this compound is currently lacking, this represents a potential area for investigation. The diagram below illustrates a hypothetical inhibitory effect on this pathway.

G cluster_0 TLR Signaling Pathway cluster_1 Potential Inhibition (Hypothetical) LPS Ligand (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Erythrina This compound Erythrina->IKK Inhibits? Erythrina->NFkB Inhibits Translocation?

Hypothetical modulation of the TLR/NF-κB pathway.

Conclusion

The successful use of this compound in cell culture experiments is dependent on proper dissolution and careful consideration of solvent cytotoxicity. The provided protocols offer a standardized approach to preparing and applying this compound. The information on its likely interaction with nicotinic acetylcholine receptors provides a strong basis for investigating its biological effects. Further research is warranted to fully elucidate its complete pharmacological profile, including its potential effects on inflammatory signaling pathways. Researchers should always perform preliminary dose-response and cytotoxicity assays to determine the optimal experimental conditions for their specific cell lines and assays.

References

Application Notes and Protocols for Efficacy Studies of 2,7-Dihydrohomoerysotrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dihydrohomoerysotrine is a novel compound with putative neuroprotective properties. These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies to evaluate its therapeutic potential in the context of neurodegenerative diseases. The following protocols and guidelines are intended to assist researchers in systematically assessing the compound's mechanism of action and in vivo efficacy.

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are complex disorders for which effective therapeutic strategies are urgently needed. The evaluation of new chemical entities like this compound requires a multi-tiered approach, beginning with in vitro assays to elucidate cellular mechanisms and progressing to in vivo models that recapitulate aspects of human pathology.[1][2][3] This document outlines a series of recommended experimental protocols to thoroughly investigate the neuroprotective effects of this compound.

In Vitro Efficacy Studies

A foundational step in characterizing a potential neuroprotective agent is to assess its activity in cellular models of neurodegeneration.[4][5] These in vitro assays offer a controlled environment to investigate the compound's direct effects on neuronal cells and to elucidate its mechanism of action at the molecular level.

Protocol 1: Assessment of Neuroprotection Against Oxidative Stress

Oxidative stress is a common pathological feature of many neurodegenerative diseases.[6] This protocol details the use of the SH-SY5Y human neuroblastoma cell line to model oxidative stress-induced cell death and to evaluate the protective effects of this compound.

Objective: To determine the concentration-dependent protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in SH-SY5Y cells.

Experimental Workflow:

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 Induction of Oxidative Stress cluster_3 Viability Assessment A Seed SH-SY5Y cells in 96-well plates B Pre-treat with this compound (various concentrations) for 24 hours A->B C Induce oxidative stress with H₂O₂ for 24 hours B->C D Assess cell viability using MTT assay C->D

Caption: Workflow for assessing neuroprotection against oxidative stress.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control group.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 100 µM) for an additional 24 hours.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Data Presentation:

Concentration of this compound (µM)Cell Viability (%) vs. H₂O₂ ControlStandard Deviation
0 (Vehicle)52.34.5
0.155.15.1
168.76.2
1085.45.8
10092.14.9
Protocol 2: Inhibition of Apoptosis

This protocol aims to determine if the neuroprotective effects of this compound are mediated through the inhibition of apoptotic pathways.

Objective: To quantify the effect of this compound on caspase-3 activity in a cellular model of apoptosis.

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Induction cluster_2 Caspase-3 Activity Assay A Culture neuronal cells and treat with this compound B Induce apoptosis with Staurosporine A->B C Lyse cells and measure Caspase-3 activity using a fluorometric substrate B->C G cluster_0 Pro-Survival Pathway cluster_1 Apoptotic Pathway DHET This compound Akt Akt DHET->Akt Bax Bax DHET->Bax Bcl2 Bcl-2 Akt->Bcl2 Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Animal Acclimatization and Grouping cluster_1 Treatment and Toxin Administration cluster_2 Behavioral and Histological Assessment A Acclimatize C57BL/6 mice and divide into groups B Administer this compound or vehicle daily A->B C Induce neurodegeneration with MPTP injections B->C D Conduct behavioral tests (e.g., rotarod) C->D E Perform immunohistochemical analysis of dopaminergic neurons C->E

References

Application Notes and Protocols: Safe Handling of 2,7-Dihydrohomoerysotrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guidelines are based on available safety data for 2,7-Dihydrohomoerysotrine and general knowledge of Erythrina alkaloids. Due to limited specific data for this compound, these recommendations should be supplemented with institutional safety protocols and a thorough literature review before commencing any experimental work.

Introduction

This compound is a member of the Erythrina alkaloids, a class of compounds known for their significant biological activity, including sedative, neuromuscular blocking, and central nervous system effects.[1] As with any potent, biologically active compound, careful handling and adherence to strict safety protocols are essential to minimize risk to laboratory personnel. These application notes provide a summary of the available safety information, general handling procedures, and a template for experimental protocols.

Safety and Handling Guidelines

While a comprehensive Safety Data Sheet (SDS) with complete toxicological data for this compound is not fully detailed in available resources, the provided information and the nature of the compound class necessitate a high degree of caution.

Hazard Identification and Precautionary Statements

The available SDS for this compound lacks specific hazard pictograms and statements. However, based on the general properties of alkaloids and related compounds, it is prudent to handle it as a potentially hazardous substance.

General Precautions:

  • Avoid Contact: Prevent contact with skin and eyes.[2]

  • Avoid Inhalation: Avoid formation of dust and aerosols.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles.[2]

  • Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[2]

First Aid Measures
  • In case of skin contact: Immediately wash with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents.

Quantitative Data Summary

Specific quantitative data for this compound is limited. The following tables summarize the available information.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 51095-85-3
Molecular Formula C₁₉H₂₅NO₃
Molecular Weight 315.41 g/mol
Physical State Solid (assumed)

Table 2: Stability and Reactivity Data

ParameterInformation
Chemical Stability No data available
Possibility of Hazardous Reactions No data available
Conditions to Avoid No data available
Incompatible Materials No data available
Hazardous Decomposition Products No data available

Table 3: Toxicological Data

Exposure RouteData
Acute Oral Toxicity No data available
Acute Inhalation Toxicity No data available
Acute Dermal Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available

Experimental Protocols

The following is a generalized protocol for the preparation of a stock solution of this compound for in vitro or in vivo experiments. Researchers must adapt this protocol to their specific experimental needs and institutional guidelines.

Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Calibrated analytical balance

  • Fume hood

  • Personal Protective Equipment (lab coat, safety goggles, appropriate chemical-resistant gloves)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Pre-calculation: Determine the required mass of this compound to achieve the desired stock concentration.

  • Safety First: Don all required PPE and perform all handling of the powdered compound within a certified chemical fume hood.

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Solubilization: Add the appropriate volume of the chosen solvent to the weighed powder in a suitable container.

  • Dissolution: Vortex or sonicate the solution until the compound is completely dissolved.

  • Sterilization (if required): If for use in cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at an appropriate temperature (e.g., -20°C or -80°C), protected from light.

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and preparer's initials.

Visualization of Potential Workflow and Signaling

Experimental Workflow

The following diagram illustrates a general workflow for handling and preparing this compound for experimental use.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment A Compound Receipt and Storage B Wear Appropriate PPE A->B Safety First C Weighing in Fume Hood B->C D Solubilization C->D E Stock Solution Preparation D->E F Dilution to Working Concentration E->F Start Experiment G Application to Assay (e.g., Cell Culture, Animal Model) F->G H Data Acquisition G->H I Decontamination of Workspace H->I End Experiment J Proper Waste Disposal I->J

Caption: General laboratory workflow for handling this compound.

Generalized Signaling Pathway for a Neurologically Active Alkaloid

While the specific mechanism of action for this compound is not detailed in the provided search results, many neurologically active alkaloids interact with neuronal receptors. The following diagram illustrates a hypothetical signaling pathway.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response A This compound (Ligand) B Neuronal Receptor (e.g., nAChR, GABA-A) A->B Binding C Ion Channel Modulation (Opening/Closing) B->C E Second Messenger Activation B->E D Change in Membrane Potential C->D G Modulation of Neurotransmission D->G F Downstream Kinase Cascade E->F F->G H Physiological Effect (e.g., Sedation, Muscle Relaxation) G->H

Caption: Hypothetical signaling pathway for a neuroactive alkaloid.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,7-Dihydrohomoerysotrine Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of 2,7-Dihydrohomoerysotrine for in vivo studies. Given the limited publicly available data on the specific solubility of this compound, this guide focuses on established strategies for enhancing the solubility of poorly soluble compounds, particularly those with alkaloid-like structures.

Troubleshooting Guides

Problem: Low or inconsistent bioavailability in pilot in vivo studies.

Possible Cause: Poor aqueous solubility of this compound leading to limited dissolution and absorption.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: If not already done, determine the basic physicochemical properties of your compound, such as pKa, logP, and melting point. This will help in selecting an appropriate solubilization strategy.

  • Conduct a Solvent Solubility Screen: Test the solubility of this compound in a panel of biocompatible solvents.

  • Particle Size Reduction: Investigate methods to decrease the particle size, which can increase the surface area for dissolution.[1][2][3][4]

  • Formulation Development: Explore various formulation strategies to enhance solubility and bioavailability.

Problem: Compound precipitates out of solution upon dilution or administration.

Possible Cause: The solvent system is not robust enough to maintain solubility in the physiological environment.

Troubleshooting Steps:

  • Re-evaluate Co-solvent System: The concentration of the organic co-solvent may be too high, leading to precipitation when it comes into contact with the aqueous environment of the body. Try reducing the co-solvent concentration or using a combination of co-solvents.

  • Utilize Surfactants or Complexing Agents: Surfactants can form micelles to encapsulate the compound, while cyclodextrins can form inclusion complexes, both of which can improve stability in aqueous solutions.[1]

  • Consider Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective at maintaining solubility in vivo.[1][5][6]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can significantly improve solubility and prevent precipitation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to improve the solubility of this compound?

A1: The initial approach should be a systematic screening of biocompatible solvents and pH modification. This will provide a baseline understanding of the compound's solubility characteristics and guide further formulation development.

Q2: What are some common formulation strategies for poorly soluble compounds like this compound?

A2: Several strategies can be employed, often in combination:

  • Co-solvents: Using a mixture of a water-miscible organic solvent and water.[1]

  • Surfactants: To increase solubility by forming micelles.[1]

  • Cyclodextrins: To form inclusion complexes that enhance aqueous solubility.[1][5]

  • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which are suitable for lipophilic compounds.[1][5][6]

  • Solid dispersions: Dispersing the drug in a solid polymer matrix to improve dissolution.[5][7][8][9]

  • Particle size reduction: Techniques like micronization or nanosuspensions increase the surface area for dissolution.[1][2][3][4]

Q3: How do I choose the right formulation strategy?

A3: The choice depends on the physicochemical properties of this compound (e.g., logP, pKa), the intended route of administration, and the required dose. A decision tree can help guide this process (see diagram below).

Q4: Are there any safety concerns with using certain excipients for in vivo studies?

A4: Yes, it is crucial to use excipients that are generally recognized as safe (GRAS) and within established concentration limits for the specific animal model and route of administration. Always consult toxicology data for any excipient you plan to use.

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Increasing solubility by adding a water-miscible organic solvent.Simple to prepare, suitable for early-stage studies.Can cause precipitation upon dilution, potential for toxicity at high concentrations.
Surfactants Formation of micelles that encapsulate the drug.Can significantly increase solubility, suitable for a wide range of compounds.Potential for GI irritation and toxicity depending on the surfactant and concentration.
Cyclodextrins Formation of inclusion complexes with the drug molecule.High solubilizing capacity, can improve stability.Can be expensive, potential for nephrotoxicity with some cyclodextrins.
Lipid-Based Systems Dissolving the drug in a lipid vehicle.Enhances absorption of lipophilic drugs, can bypass first-pass metabolism.Complex formulations, potential for variability in absorption.
Solid Dispersions Dispersing the drug in a solid carrier matrix.Can significantly improve dissolution rate and bioavailability.Can be physically unstable (recrystallization), manufacturing process can be complex.
Particle Size Reduction Increasing the surface area of the drug particles.Improves dissolution rate, applicable to many compounds.May not be sufficient for very poorly soluble compounds, potential for particle aggregation.

Experimental Protocols

Protocol 1: Solvent Solubility Screening
  • Objective: To determine the approximate solubility of this compound in a range of biocompatible solvents.

  • Materials: this compound, a panel of solvents (e.g., water, saline, PBS, ethanol, propylene glycol, PEG 400, DMSO), vortex mixer, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Method:

    • Weigh out an excess amount of this compound into separate vials.

    • Add a known volume of each solvent to the respective vials.

    • Vortex the vials for a set period (e.g., 1-2 hours) to facilitate dissolution.

    • Equilibrate the samples at a controlled temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure saturation.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase or solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Co-solvent Formulation
  • Objective: To prepare a simple co-solvent formulation for initial in vivo screening.

  • Materials: this compound, selected co-solvent (e.g., PEG 400), vehicle (e.g., saline or water).

  • Method:

    • Dissolve the required amount of this compound in the minimum necessary volume of the co-solvent with the aid of vortexing or sonication.

    • Slowly add the vehicle to the co-solvent concentrate while continuously mixing.

    • Observe for any signs of precipitation.

    • The final concentration of the co-solvent should be kept as low as possible and within acceptable limits for the animal model.

Visualizations

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Solubility Screening cluster_2 Phase 3: Formulation Development cluster_3 Phase 4: In Vivo Study Start Start Physicochemical_Characterization Physicochemical Characterization (pKa, logP, melting point) Start->Physicochemical_Characterization Solvent_Screening Solvent & pH Solubility Screening Physicochemical_Characterization->Solvent_Screening Solubility_Data Solubility Data Solvent_Screening->Solubility_Data Decision Solubility Adequate? Solubility_Data->Decision Simple_Formulation Simple Formulation (e.g., Co-solvent) Decision->Simple_Formulation Yes Advanced_Formulation Advanced Formulation (e.g., SEDDS, Solid Dispersion) Decision->Advanced_Formulation No InVivo_Study In Vivo Study Simple_Formulation->InVivo_Study Advanced_Formulation->InVivo_Study End End InVivo_Study->End

Caption: Experimental workflow for solubility optimization.

formulation_decision_tree Start Poorly Soluble Compound (this compound) LogP LogP > 3? Start->LogP Ionizable Ionizable? LogP->Ionizable No LipidBased Lipid-Based Formulations (SEDDS, etc.) LogP->LipidBased Yes HighDose High Dose Required? Ionizable->HighDose No pH_Adjustment pH Adjustment Co-solvents Ionizable->pH_Adjustment Yes SolidDispersion Solid Dispersions Nanosuspensions HighDose->SolidDispersion Yes CoSolvent_Cyclodextrin Co-solvents Cyclodextrins HighDose->CoSolvent_Cyclodextrin No

Caption: Decision tree for formulation strategy selection.

References

Troubleshooting 2,7-Dihydrohomoerysotrine instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,7-Dihydrohomoerysotrine in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and resolve potential challenges during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise when working with this compound in aqueous solutions.

Issue 1: Rapid Degradation of this compound Observed After Dissolution

  • Question: I've dissolved my sample of this compound in an aqueous buffer, but I'm observing a rapid loss of the compound, as indicated by HPLC analysis. What could be the cause and how can I prevent this?

  • Answer: Rapid degradation of alkaloids like this compound in aqueous solutions is often linked to pH, temperature, and light exposure.[1][2] Many alkaloids are unstable in acidic or alkaline conditions.[1]

    Recommended Actions:

    • pH Optimization: The stability of alkaloids is highly dependent on the pH of the solution.[1] It is recommended to perform a pH stability study by dissolving the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples at initial time and after several hours to determine the optimal pH range for stability.

    • Temperature Control: Elevated temperatures can accelerate degradation.[3] Ensure your solutions are prepared and stored at controlled, cool temperatures (e.g., 4°C) and protected from direct light.

    • Solvent Selection: While aqueous solutions are often necessary for biological assays, consider preparing stock solutions in a non-aqueous solvent like DMSO or ethanol and diluting into the aqueous buffer immediately before use.

Issue 2: Inconsistent Results in Biological Assays

  • Question: I'm getting variable results in my cell-based assays with this compound. Could this be related to compound instability?

  • Answer: Yes, inconsistent results in biological assays can be a symptom of compound instability in the assay medium. The complex composition of cell culture media, often buffered at a physiological pH of ~7.4 and incubated at 37°C, can promote the degradation of sensitive compounds.

    Recommended Actions:

    • Time-Course Stability Study in Media: Perform a stability study of this compound in your specific cell culture medium under assay conditions (e.g., 37°C, 5% CO2). Analyze samples by HPLC-UV at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the compound's half-life in the medium.

    • Fresh Preparations: Always prepare fresh dilutions of this compound for each experiment. Avoid using solutions that have been stored for extended periods, even if frozen.

    • Control Experiments: Include a control group in your assay where the compound is incubated in the medium for the same duration as the experiment but without cells. This will help differentiate between cellular metabolism and chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Erythrina alkaloids in aqueous solutions?

A1: Erythrina alkaloids, a class to which this compound belongs, are known to be susceptible to degradation.[4] Their stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[2] For many alkaloids, both acidic and alkaline conditions can lead to degradation, though the optimal pH for stability varies between compounds.[1]

Q2: How can I monitor the degradation of this compound?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective method for monitoring the degradation of alkaloids.[5][6] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.[5] UV-Vis spectroscopy can also be used to monitor changes in the absorption spectrum over time, which may indicate degradation.[7]

Q3: What are the potential degradation pathways for a tetracyclic spiroamine alkaloid like this compound?

A3: While specific degradation pathways for this compound are not well-documented, alkaloids with similar core structures can undergo reactions such as hydrolysis, oxidation, and rearrangement. The spiroamine functionality and other reactive groups in the molecule could be susceptible to cleavage or modification under certain conditions.

Q4: Are there any recommended storage conditions for aqueous solutions of this compound?

A4: Based on general knowledge of alkaloid stability, it is recommended to store aqueous solutions of this compound at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) and protected from light. The pH of the solution should be optimized for stability, as determined by preliminary studies. It is often best to prepare fresh solutions for each experiment.

Data on Factors Affecting Alkaloid Stability

The following table summarizes the potential impact of various factors on the stability of alkaloids in aqueous solutions, based on general chemical principles. This should be used as a guide for designing stability studies for this compound.

FactorPotential Impact on StabilityRecommended Action for Investigation
pH High potential for degradation in acidic or alkaline conditions.Conduct a pH stability study using a range of buffers.
Temperature Increased temperature generally accelerates degradation.Perform stability studies at different temperatures (e.g., 4°C, 25°C, 37°C).
Light Photodegradation can occur with exposure to UV or ambient light.Conduct stability studies with and without light protection (e.g., amber vials).
Oxygen Oxidation can be a significant degradation pathway.Consider de-gassing solvents and using antioxidants if oxidation is suspected.

Experimental Protocols

Protocol 1: General pH Stability Study of this compound

  • Materials:

    • This compound

    • A series of buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7, borate for pH 9)

    • HPLC-grade water, acetonitrile, and methanol

    • HPLC system with UV detector

    • pH meter

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis.

    • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system and record the peak area of the parent compound.

    • Store the remaining solutions at a controlled temperature (e.g., 25°C) and protect from light.

    • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of each solution into the HPLC system and record the peak area.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time for each pH to determine the optimal pH for stability.

Visualizations

Troubleshooting_Workflow start Start: Compound Instability Suspected check_pH Investigate pH Effect start->check_pH check_temp Investigate Temperature Effect start->check_temp check_light Investigate Light Effect start->check_light optimize_storage Optimize Storage Conditions (pH, Temp, Light) check_pH->optimize_storage check_temp->optimize_storage check_light->optimize_storage fresh_prep Prepare Fresh Solutions Before Each Experiment optimize_storage->fresh_prep stability_in_media Assess Stability in Assay Medium fresh_prep->stability_in_media end End: Stable Experimental Conditions stability_in_media->end

Caption: Troubleshooting workflow for addressing instability of this compound.

Hypothetical_Degradation_Pathway parent This compound (Parent Compound) hydrolysis Hydrolysis Product (e.g., ring opening) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Product (e.g., N-oxide) parent->oxidation O₂ / Light rearrangement Rearrangement Product parent->rearrangement pH / Temp

Caption: Hypothetical degradation pathways for this compound.

References

Improving the yield of 2,7-Dihydrohomoerysotrine chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of 2,7-Dihydrohomoerysotrine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this complex Erythrina alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve your synthetic yield and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My overall yield for the synthesis of the tetracyclic core of this compound is consistently low. What are the most critical steps to optimize?

A1: Low overall yield in a multi-step synthesis of an Erythrina alkaloid like this compound often points to inefficiencies in key bond-forming reactions that construct the characteristic spirocyclic system. The most critical steps to investigate are typically the intramolecular cyclization reactions, such as an N-acyliminium ion cyclization or a Pictet-Spengler reaction, which form the core structure.[1][2] Inefficient cyclization can lead to the formation of side products or the recovery of unreacted starting material. We recommend a thorough optimization of the reaction conditions for this key step, including catalyst, solvent, temperature, and reaction time.

Q2: I am observing the formation of a significant amount of a ring-expanded byproduct during the acid-catalyzed cyclization step. How can I minimize this?

A2: The formation of ring-expanded byproducts can occur in acid-catalyzed reactions of certain intermediates in Erythrina alkaloid synthesis.[2] This is often due to a Wagner-Meerwein type rearrangement. To minimize this side reaction, consider the following adjustments:

  • Choice of Acid: Switch to a milder Lewis acid or a protic acid with a non-nucleophilic counter-ion.

  • Temperature: Lowering the reaction temperature can often increase the selectivity for the desired product by disfavoring the higher activation energy pathway of the rearrangement.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS to quench it as soon as the starting material is consumed, preventing further reaction of the product.

Q3: The purification of the final this compound product is challenging due to closely related impurities. What purification strategies are recommended?

A3: Purification of Erythrina alkaloids can be complicated by the presence of diastereomers or other closely related impurities.[3] Standard column chromatography on silica gel may not be sufficient. Consider the following advanced purification techniques:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the most effective method for separating closely related alkaloids. A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonia) is a good starting point.

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is an excellent alternative for the purification of complex amine-containing natural products.

  • Crystallization: If a crystalline solid can be obtained, fractional crystallization can be a highly effective and scalable purification method. Experiment with a variety of solvent systems.

Q4: My reduction of the enone system in a late-stage intermediate is not proceeding to completion. How can I improve the efficiency of this reduction?

A4: Incomplete reduction of a sterically hindered enone is a common challenge. To improve the efficiency of this step, consider the following:

  • Choice of Reducing Agent: If you are using a mild reducing agent like sodium borohydride, switching to a more powerful reagent such as lithium aluminum hydride (LAH) may be necessary. However, be mindful of the potential for over-reduction of other functional groups.

  • Temperature: Some reductions require elevated temperatures to proceed at a reasonable rate.

  • Additives: The use of additives like cerium(III) chloride (Luche reduction) can enhance the 1,2-selectivity of the reduction of α,β-unsaturated ketones and may improve the overall conversion.[3]

Data Presentation

The following table summarizes the hypothetical effect of varying reaction parameters on the yield of a key Pictet-Spengler cyclization step in the synthesis of the this compound core.

Entry Acid Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Observations
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)01245Incomplete reaction
2TFADCM251265Significant byproduct formation
3Formic AcidAcetonitrile80675Cleaner reaction, some starting material remains
4Phosphorus Pentoxide/Methanesulfonic AcidToluene110485High conversion, minor charring
5Boron Trifluoride EtherateDCM0878Clean reaction, good yield

Experimental Protocols

Detailed Methodology for a Key Pictet-Spengler Cyclization Step:

This protocol is a representative example for the construction of the tetracyclic core of this compound.

Materials:

  • Precursor Amino-aldehyde (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Boron Trifluoride Etherate (BF₃·OEt₂) (1.2 eq)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexanes solvent system

Procedure:

  • The precursor amino-aldehyde (1.0 eq) is dissolved in anhydrous DCM under an inert atmosphere of argon.

  • The solution is cooled to 0 °C in an ice bath.

  • Boron trifluoride etherate (1.2 eq) is added dropwise to the stirred solution over a period of 15 minutes.

  • The reaction mixture is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 8 hours), the mixture is quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tetracyclic product.

Mandatory Visualization

troubleshooting_workflow start Low Yield in Key Cyclization Step check_purity Check Purity of Starting Material start->check_purity check_purity->start Impure optimize_catalyst Optimize Catalyst/Acid check_purity->optimize_catalyst Purity OK optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp analyze_byproducts Analyze Byproducts by MS/NMR optimize_temp->analyze_byproducts side_reaction Identify Side Reaction Pathway analyze_byproducts->side_reaction Byproducts Identified end Improved Yield analyze_byproducts->end No Significant Byproducts modify_conditions Modify Conditions to Minimize Side Reactions side_reaction->modify_conditions modify_conditions->end

Caption: Troubleshooting workflow for improving cyclization yield.

simplified_synthesis_pathway A Precursor A C Intermediate C (Amide Formation) A->C B Precursor B B->C D Intermediate D (Cyclization Precursor) C->D E Tetracyclic Core (Pictet-Spengler Cyclization) D->E Key Step F Intermediate F (Reduction/Functional Group Interconversion) E->F G This compound F->G

Caption: Simplified synthetic pathway to this compound.

References

Overcoming challenges in 2,7-Dihydrohomoerysotrine extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the extraction of 2,7-Dihydrohomoerysotrine from natural sources, primarily Erythrina species.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.

Issue 1: Low Extraction Yield

Q1: My extraction of this compound resulted in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields of this compound can stem from several factors, ranging from the plant material itself to the extraction technique employed. Here are the primary causes and troubleshooting steps:

  • Improper Solvent Selection: The polarity of the extraction solvent is crucial. While various solvents can be used, ethanol and methanol are commonly employed for initial extraction of Erythrina alkaloids. For the subsequent acid-base liquid-liquid extraction, solvents like chloroform or ethyl acetate are used.[1][2]

    • Troubleshooting:

      • Ensure the use of high-purity solvents.

      • For the initial extraction, consider using a slightly acidified hydroalcoholic solvent (e.g., 80% ethanol with 0.1% acetic acid) to improve the solubility of alkaloid salts.

      • Optimize the solvent-to-solid ratio; a higher volume of solvent can enhance extraction efficiency, though this needs to be balanced with processing time and cost.

  • Insufficient Extraction Time or Temperature: The duration and temperature of the extraction process significantly impact the yield.

    • Troubleshooting:

      • Increase the extraction time. For maceration, this could mean extending the period from hours to several days.

      • Optimize the extraction temperature. Studies on Erythrina alkaloids have shown that increasing the temperature up to 70°C can significantly improve the yield.[3] However, be cautious of potential degradation at excessively high temperatures.

  • Inefficient Extraction Method: Traditional methods like maceration or Soxhlet extraction can be less efficient than modern techniques.

    • Troubleshooting:

      • Consider employing Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can enhance cell wall disruption and solvent penetration, leading to higher yields in shorter times.[4]

  • Incomplete Acid-Base Partitioning: The pH adjustment during the liquid-liquid extraction is critical for separating alkaloids from other constituents.

    • Troubleshooting:

      • Carefully monitor and adjust the pH at each step. The initial acidic extraction should be at a pH of 2-3, and the subsequent basification should bring the pH to 9-10 to ensure the alkaloids are in their free base form for extraction into the organic solvent.[1]

  • Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant part, geographical source, and harvesting time.

    • Troubleshooting:

      • Whenever possible, use authenticated plant material from a reliable source.

      • Ensure the plant material is properly dried and finely powdered to maximize the surface area for extraction.

Issue 2: Impurity Contamination in the Final Product

Q2: My purified this compound sample shows significant impurities. How can I improve the purity?

A2: Impurities in the final product are often co-extractives from the plant matrix. A multi-step purification strategy is usually necessary.

  • Presence of Pigments and Non-alkaloidal Compounds: The initial crude extract will contain a wide range of compounds, including chlorophyll, flavonoids, and tannins.

    • Troubleshooting:

      • Perform a preliminary defatting step with a non-polar solvent like hexane before the main extraction to remove lipids.

      • The acid-base liquid-liquid extraction is a crucial step for removing many non-alkaloidal impurities. Ensure distinct phase separation and repeat the extraction multiple times.

      • Activated charcoal can be used to decolorize the extract, but use it judiciously as it can also adsorb the target compound.

  • Co-elution of Structurally Similar Alkaloids: Erythrina species contain a complex mixture of structurally related alkaloids which can be difficult to separate.

    • Troubleshooting:

      • Optimize your column chromatography procedure. Experiment with different stationary phases (e.g., silica gel, alumina) and solvent systems of varying polarities. Gradient elution is often more effective than isocratic elution for separating complex mixtures.[1][4]

      • Consider using more advanced chromatographic techniques like Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Countercurrent Chromatography (CCC) for final purification.[5][6]

  • Formation of Emulsions during Liquid-Liquid Extraction: Emulsions can trap the target compound and impurities, leading to poor separation and contamination.

    • Troubleshooting:

      • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

      • Gentle, swirling motions are preferable to vigorous shaking during the extraction.

      • Centrifugation can also be an effective method for breaking persistent emulsions.

Issue 3: Degradation of this compound during Extraction

Q3: I suspect my target compound is degrading during the extraction process. What conditions can cause degradation and how can I prevent it?

A3: Alkaloids can be sensitive to heat, light, and extreme pH levels. The formation of "artificial" alkaloids during the extraction of Erythrina species has been reported, indicating the potential for chemical transformation under certain conditions.[4]

  • High Temperatures: Prolonged exposure to high temperatures, especially in the presence of certain solvents, can lead to degradation.

    • Troubleshooting:

      • When using heat, employ the lowest effective temperature and minimize the exposure time.

      • Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.

      • For heat-sensitive compounds, consider non-thermal extraction methods like maceration at room temperature or UAE, which often operates at lower temperatures than MAE or Soxhlet.

  • Extreme pH Conditions: Strong acidic or basic conditions can cause hydrolysis or other chemical rearrangements of the alkaloid structure.

    • Troubleshooting:

      • Use dilute acids (e.g., 0.5-2% HCl or acetic acid) and bases (e.g., dilute ammonium hydroxide) for pH adjustments.

      • Minimize the time the compound is exposed to extreme pH values.

  • Oxidation: Some alkaloids are susceptible to oxidation, which can be accelerated by light and air.

    • Troubleshooting:

      • Conduct extraction and purification steps in amber glassware or protect the setup from direct light.

      • Consider flushing the extraction vessel with an inert gas like nitrogen or argon to minimize contact with oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the initial extraction of this compound from Erythrina species?

A1: There is no single "best" solvent, as the optimal choice can depend on the specific plant material and the desired purity of the initial extract. However, ethanol and methanol are widely used and have been shown to be effective for extracting a broad range of alkaloids from Erythrina species.[1] A study on Erythrina indica showed a higher extractive yield with an aqueous extract compared to methanol.[7] For a more targeted extraction of alkaloids, an acidified hydroalcoholic solution is often recommended.

Q2: What is a typical yield of total alkaloids from Erythrina species?

A2: The yield of total alkaloids can vary significantly. As a reference, a study on the ethanolic leaf extract of Erythrina senegalensis reported an extractive yield of 17.1% based on the dry weight of the plant material, with alkaloids being a major component.[8] Another study on Erythrina indica reported extractive yields of 14.26% for aqueous extraction and 7.89% for methanolic extraction.[7] It is important to note that the yield of a specific alkaloid like this compound will be a fraction of the total alkaloid content.

Q3: What analytical techniques are suitable for the quantification and purity assessment of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantitative analysis of Erythrina alkaloids. For structural confirmation and identification of impurities, Mass Spectrometry (MS) coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS) is highly effective.[1][9]

Data Presentation

Table 1: Comparison of Extraction Methods for Alkaloids (General)

Extraction MethodTypical Yield (%)Extraction TimeSolvent ConsumptionNotes
Maceration1.0 - 2.024 - 72 hoursHighSimple but time-consuming and less efficient.
Soxhlet Extraction1.5 - 2.56 - 24 hoursModerateMore efficient than maceration but can expose compounds to prolonged heat.
Ultrasound-Assisted Extraction (UAE)2.0 - 3.015 - 60 minutesLowRapid and efficient, generally operates at lower temperatures.
Microwave-Assisted Extraction (MAE)2.0 - 3.55 - 30 minutesLowVery rapid and efficient, but requires specialized equipment and careful temperature control.

Note: Yields are generalized from studies on various plant alkaloids and may vary for this compound.[4]

Table 2: Influence of Temperature on Alkaloid Extraction Yield from Erythrina mulungu

Temperature (°C)Pressure (bar)SolventRelative Yield Increase (%)
3050-12070% EthanolBaseline
5050-12070% Ethanol~15%
7050-12070% Ethanol~28%

Data adapted from a study on the optimization of alkaloid extraction from Erythrina mulungu flowers, indicating a significant positive effect of temperature on yield.[3]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves, bark) and grind it into a fine powder.

  • Initial Extraction:

    • Macerate the powdered plant material in 80% ethanol (1:10 w/v) for 48-72 hours at room temperature with occasional stirring.

    • Alternatively, perform Soxhlet extraction with ethanol for 12-24 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the concentrated crude extract in a 2% aqueous solution of hydrochloric acid (HCl) to achieve a pH of 2-3.

    • Wash the acidic solution with an equal volume of hexane or ethyl acetate three times in a separatory funnel to remove non-polar impurities. Discard the organic layer.

    • Basify the aqueous layer to pH 9-10 by adding a dilute solution of ammonium hydroxide (NH₄OH).

    • Extract the basified aqueous solution three times with an equal volume of chloroform or ethyl acetate. The free base alkaloids will partition into the organic layer.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Purification:

    • Subject the crude alkaloid extract to column chromatography over silica gel.

    • Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol), gradually increasing the polarity.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

experimental_workflow plant_material Powdered Plant Material initial_extraction Initial Extraction (e.g., Maceration with Ethanol) plant_material->initial_extraction filtration Filtration initial_extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration acidification Acidification (pH 2-3) concentration->acidification washing Washing with Non-polar Solvent acidification->washing basification Basification (pH 9-10) washing->basification liquid_extraction Liquid-Liquid Extraction (with Chloroform/Ethyl Acetate) basification->liquid_extraction drying Drying and Concentration liquid_extraction->drying crude_alkaloids Crude Alkaloid Extract drying->crude_alkaloids column_chromatography Column Chromatography crude_alkaloids->column_chromatography pure_compound Pure this compound column_chromatography->pure_compound

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Improper Solvent low_yield->cause1 cause2 Insufficient Time/Temp low_yield->cause2 cause3 Inefficient Method low_yield->cause3 cause4 Poor Plant Material low_yield->cause4 solution1 Optimize Solvent System cause1->solution1 solution2 Increase Duration/Temp cause2->solution2 solution3 Use UAE/MAE cause3->solution3 solution4 Source High-Quality Material cause4->solution4

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: Optimization of 2,7-Dihydrohomoerysotrine Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 2,7-Dihydrohomoerysotrine for animal studies. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound belongs to the Erythrina alkaloids class.[1][2][3] These compounds are known to exert their effects primarily through the modulation of the central nervous system.[1] The proposed mechanisms include competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs) and inhibition of acetylcholinesterase (AChE).[4] By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, leading to enhanced cholinergic neurotransmission.[5][6] The interaction with nAChRs can also trigger downstream signaling pathways, such as the PI3K-Akt pathway, which is associated with neuroprotection.[1][2][3]

Q2: What are the potential therapeutic applications of this compound?

A2: Based on the pharmacological profile of related Erythrina alkaloids, this compound is being investigated for its potential neuroprotective, anxiolytic, and anticonvulsant properties.[2][7] Its ability to modulate cholinergic signaling suggests potential applications in neurodegenerative diseases like Alzheimer's disease, where cholinergic dysfunction is a key pathological feature.[8]

Q3: How should I prepare a formulation of this compound for in vivo administration?

A3: Like many alkaloids, this compound is expected to have low aqueous solubility. Therefore, a suitable vehicle is necessary for in vivo administration. For intravenous (IV) or intraperitoneal (IP) injections, a co-solvent system is often required. It is crucial to perform a small-scale solubility test before preparing the final formulation. Most alkaloids are basic and can be formulated as salts to improve water solubility.[9]

Table 1: Example Formulation for this compound

Vehicle ComponentPercentagePurpose
This compoundTarget Conc.Active Pharmaceutical Ingredient
DMSO5-10%Primary solvent
PEG40030-40%Co-solvent and viscosity modifier
Tween 801-5%Surfactant to improve solubility
Saline (0.9% NaCl)q.s. to 100%Diluent to achieve final volume

Note: The final concentration of DMSO should be kept as low as possible to avoid vehicle-induced toxicity.

Q4: What is a recommended starting dose for this compound in mice?

A4: There is no published data for the in vivo dosage of this compound. However, studies with a related Erythrina alkaloid, erysodine, have shown efficacy in mice at doses ranging from 1.5 to 8.0 mg/kg for intraperitoneal (i.p.) administration.[10][11] A conservative starting point for a dose-finding study with this compound could be in the range of 1-5 mg/kg. It is essential to conduct a dose-response study to determine the optimal therapeutic dose for your specific animal model and experimental endpoint.[12]

Troubleshooting Guides

Issue 1: Inconsistent or no observable effect at the expected therapeutic dose.

Potential Cause Troubleshooting Steps
Poor Bioavailability - Switch from oral to IV or IP administration to bypass first-pass metabolism. - Analyze plasma samples to determine the pharmacokinetic profile of the compound.
Rapid Metabolism and Clearance - Increase the dosing frequency based on the expected half-life. - Consider using a different route of administration that provides more sustained exposure.
Dose is Too Low - Perform a dose-response study with a wider range of concentrations to identify the optimal therapeutic window.
Formulation Issues - Ensure the compound is fully dissolved in the vehicle before administration. - Prepare fresh formulations daily to avoid degradation.

Issue 2: Adverse reactions in animals immediately after injection (e.g., distress, lethargy).

Potential Cause Troubleshooting Steps
Vehicle Toxicity - Reduce the concentration of organic solvents (e.g., DMSO) in the vehicle. - Review the toxicity data for the chosen vehicle and ensure the administered volume is within recommended limits.
Injection Technique - Administer the injection slowly and at a consistent rate. - For IP injections, ensure the needle is correctly placed in the peritoneal cavity.
Formulation pH/Osmolality - Check the pH of the final formulation and adjust to a physiological range (pH 7.2-7.4) if necessary. - Ensure the formulation is iso-osmotic, especially for IV injections.

Issue 3: Inflammation or irritation at the injection site.

Potential Cause Troubleshooting Steps
Irritating Vehicle - Decrease the concentration of organic solvents. - Consider alternative, less irritating vehicles.
Non-physiological pH - Adjust the pH of the formulation to be as close to neutral as possible.
Repeated Injections at the Same Site - Alternate injection sites if multiple injections are required over the course of the study.

Experimental Protocols

Protocol 1: Dose-Response Study for this compound in a Mouse Model of Neuroprotection

  • Animal Model: Select a relevant mouse model for neurodegeneration (e.g., scopolamine-induced amnesia model).

  • Grouping: Randomly assign mice to different treatment groups (n=8-10 per group):

    • Vehicle control (receiving only the formulation vehicle)

    • This compound (1 mg/kg)

    • This compound (5 mg/kg)

    • This compound (10 mg/kg)

    • Positive control (a known neuroprotective agent)

  • Administration: Administer the assigned treatment via intraperitoneal (IP) injection once daily for a predetermined duration (e.g., 7 days).

  • Behavioral Testing: Conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) at the end of the treatment period.

  • Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue for biochemical (e.g., acetylcholinesterase activity) and histological analysis.

  • Data Analysis: Analyze the data to determine the dose at which this compound shows a significant therapeutic effect with minimal side effects.

Visualizations

Signaling Pathway

G cluster_0 Cholinergic Synapse cluster_1 Intracellular Signaling ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis nAChR nAChR ACh->nAChR Activation Postsynaptic_Neuron Postsynaptic Neuron PI3K PI3K nAChR->PI3K Akt Akt PI3K->Akt Neuroprotection Neuroprotection (e.g., anti-apoptosis) Akt->Neuroprotection Compound This compound Compound->AChE Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

G cluster_0 Phase 1: Formulation and Acute Toxicity cluster_1 Phase 2: Dose-Response Study cluster_2 Phase 3: Efficacy Study Solubility Solubility Testing Formulation Formulation Development Solubility->Formulation Acute_Tox Acute Toxicity Study (Single Dose Escalation) Formulation->Acute_Tox Dose_Response Dose-Response Study (Multiple Doses) Acute_Tox->Dose_Response Behavioral Behavioral Assays Dose_Response->Behavioral Biochemical Biochemical Analysis Dose_Response->Biochemical Optimal_Dose Select Optimal Dose Biochemical->Optimal_Dose Efficacy Chronic Dosing Efficacy Study Optimal_Dose->Efficacy PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy->PK_PD

Caption: Workflow for dosage optimization of this compound.

Troubleshooting Logic

G Start Inconsistent or No Effect Observed Check_Formulation Is the formulation clear and freshly prepared? Start->Check_Formulation Check_Dose Was a dose-response study performed? Check_Formulation->Check_Dose Yes Sol_1 Optimize formulation (e.g., change vehicle, check pH) Check_Formulation->Sol_1 No Check_Route Is the route of administration optimal? Check_Dose->Check_Route Yes Sol_2 Conduct dose-response study Check_Dose->Sol_2 No Sol_3 Consider IV or IP administration Check_Route->Sol_3 No Sol_4 Investigate PK/PD properties Check_Route->Sol_4 Yes

References

Technical Support Center: Enhancing Cell Permeability of Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of small molecules, such as the research compound 2,7-Dihydrohomoerysotrine. The following troubleshooting guides and frequently asked questions (FAQs) provide insights and practical solutions for diagnosing and overcoming poor membrane penetration.

Frequently Asked Questions (FAQs)

Q1: What is cell permeability and why is it crucial for my research?

Cell permeability refers to the ability of a compound to traverse the cell membrane to reach its intracellular target. For a therapeutic compound to be effective, it must be able to cross this biological barrier to exert its desired effect. Poor membrane permeability is a significant hurdle in drug discovery, often leading to low efficacy of otherwise potent drug candidates in cell-based assays and in vivo studies.[1][2]

Q2: I'm working with this compound and observing low activity in my cell-based assays, despite high potency in biochemical assays. Could this be a permeability issue?

This is a classic indication of poor cell permeability. When a compound is active against its purified target (e.g., an enzyme) but shows weak or no activity in whole-cell assays, it strongly suggests that the compound is unable to reach its intracellular target in sufficient concentrations. To confirm this, it is recommended to perform a direct measurement of cell permeability using assays like the Caco-2 or PAMPA assay.[1]

Q3: What are the common physicochemical properties that lead to poor cell permeability?

Several factors can hinder a small molecule's ability to cross the cell membrane:

  • High Polarity: A large polar surface area (PSA), generally above 140 Ų, can impede membrane passage.

  • Low Lipophilicity: The compound may not be soluble enough in the lipid bilayer of the cell membrane.

  • High Molecular Weight: Larger molecules (typically over 500 Da) often have more difficulty diffusing across the membrane.

  • Charge: Molecules that are charged at physiological pH tend to have lower permeability.

  • Hydrogen Bonding: A high number of hydrogen bond donors (>5) and acceptors (>10) can negatively impact permeability, as described by Lipinski's Rule of 5.[3]

  • Efflux Transporter Substrate: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[1]

Q4: How can I experimentally measure the cell permeability of my compound?

There are several established in vitro methods to quantify cell permeability:

  • Caco-2 Permeability Assay: This is a widely used method that utilizes a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer, mimicking the intestinal barrier.[4][5] It provides an apparent permeability coefficient (Papp).

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse through an artificial lipid membrane. It is a high-throughput method for assessing passive permeability.

  • MDCKII-MDR1 Assay: This assay uses Madin-Darby Canine Kidney cells transfected with the human MDR1 gene, which expresses the P-gp efflux pump. It is useful for determining if a compound is a substrate for P-gp.[4]

Q5: What strategies can I employ to improve the cell permeability of my lead compound?

Several medicinal chemistry strategies can be used to enhance permeability:

  • Increase Lipophilicity: Introducing lipophilic groups can improve partitioning into the cell membrane. This must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and other issues.

  • Reduce Hydrogen Bonding Capacity: Masking hydrogen bond donors through N- or O-alkylation can improve permeability.[6]

  • Prodrugs: A biologically inactive derivative of a parent drug molecule that undergoes an enzymatic and/or chemical transformation in vivo to release the active parent drug. Prodrugs can be used to mask polar functional groups and improve membrane permeation.[7][8]

  • Reduce Molecular Size and Complexity: Simplifying the molecular structure can sometimes lead to improved permeability.

  • Guanidinylation: The addition of guanidinium groups has been shown to enhance the cellular uptake of some molecules.[8]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and addressing poor cell permeability.

Problem 1: Low compound activity in cell-based assays, but high activity in biochemical assays.

This suggests poor cell permeability. The following workflow can help diagnose and address the issue.

A Start: Low cellular activity, high biochemical activity B Perform Permeability Assay (e.g., Caco-2 or PAMPA) A->B C Analyze Permeability Data B->C D Papp < 1.0 x 10⁻⁶ cm/s (Low Permeability) C->D Low Papp E Papp ≥ 1.0 x 10⁻⁶ cm/s (High Permeability) C->E High Papp F Investigate Efflux (Bidirectional Caco-2 Assay) D->F O Other issues may be present (e.g., compound instability, off-target effects) E->O G Efflux Ratio > 2 F->G High Efflux H Efflux Ratio ≤ 2 F->H Low Efflux I Compound is an Efflux Substrate G->I J Poor Passive Permeability H->J K Consider Co-administration with Efflux Inhibitor (e.g., Verapamil) I->K L Implement Permeability Enhancement Strategies (e.g., Prodrug, Lipophilicity) J->L M Re-evaluate Cellular Activity K->M L->M N Problem Resolved M->N

Caption: Troubleshooting workflow for low cellular activity.

Problem 2: High variability in permeability assay results.

High variability can be caused by issues with compound solubility, membrane integrity, or assay execution.

Observation Potential Cause Recommended Action
High variability between replicate wells in PAMPA assay Poor aqueous solubility of the compound leading to precipitation.Decrease the concentration of the test compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it doesn't compromise membrane integrity.
Issues with the artificial membrane.Ensure the lipid solution is fresh and properly applied. Verify membrane integrity with a low-permeability marker.
Low compound recovery in Caco-2 assay Compound binding to the assay plate.Use low-binding plates. Include a surfactant in the acceptor well to improve the solubility of lipophilic compounds.
Compound instability in the assay buffer.Assess the chemical stability of the compound at the assay pH and temperature.
Compound metabolism by Caco-2 cells.Analyze for the presence of metabolites using LC-MS/MS.

Experimental Protocols

Caco-2 Permeability Assay Protocol

This protocol outlines the key steps for assessing compound permeability across a Caco-2 cell monolayer.

  • Cell Culture:

    • Culture Caco-2 cells (clone C2BBe1) on permeable transwell inserts (e.g., 24-well format) for 21 to 28 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Preparation:

    • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with glucose, HBSSg, pH 7.4 ± 0.2).[9]

    • Prepare dosing solutions of the test compound at the desired concentration (e.g., 5 µM) in the transport buffer. The final DMSO concentration should be kept low (≤ 0.8%).[9]

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment. The receiver well may contain 1% BSA to act as a sink.[9]

    • Add the dosing solution to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[9]

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Bidirectional Permeability (Basolateral to Apical - B→A):

    • To assess active efflux, perform the assay in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the donor and receiver compartments using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio ≥ 2 is indicative of active efflux.[5]

Permeability Classification

The following table provides a general classification of compound permeability based on Caco-2 Papp values.

Permeability Class Papp (A→B) (x 10⁻⁶ cm/s) Interpretation
High ≥ 1.0High potential for absorption.
Low < 1.0Low potential for absorption.

This classification is a general guideline and may vary between different laboratories and assay conditions.[9]

Signaling Pathway Considerations

While this compound's specific targets are not well-documented, understanding the general mechanism of how a small molecule interacts with a cell is crucial. The following diagram illustrates the journey of a small molecule drug candidate.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A Small Molecule (e.g., this compound) B Passive Diffusion A->B Permeation C Active Transport A->C Uptake E Intracellular Target (e.g., Enzyme, Receptor) B->E C->E D Efflux Pump (e.g., P-gp) D->A Expulsion E->D Efflux F Biological Response E->F

Caption: Cellular journey of a small molecule drug candidate.

References

2,7-Dihydrohomoerysotrine assay variability and reproducibility issues.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,7-Dihydrohomoerysotrine Assay

Welcome to the technical support center for this compound assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification and analysis of this complex alkaloid.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is unstable and shows degradation over a short period. What are the likely causes?

A1: The stability of alkaloids like this compound in solution is often influenced by environmental factors. Key causes of degradation include:

  • pH: Extreme acidic or alkaline conditions can catalyze hydrolysis and other degradation reactions. Many alkaloids are known to be sensitive to pH changes.[1]

  • Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV or ambient light may lead to photodecomposition. It is advisable to store solutions in amber vials or otherwise protect them from light.[1]

  • Oxidation: The presence of dissolved oxygen can lead to the oxidation of the molecule.[1]

Q2: I am observing significant variability in my assay results between experiments. What are the potential sources of this irreproducibility?

A2: Inter-assay variability is a common challenge. Potential sources include:

  • Inconsistent Sample Preparation: Variations in extraction efficiency or sample dilution can lead to different final concentrations.

  • Matrix Effects: In complex samples, other molecules can interfere with the analytical signal, a common issue in mass spectrometry known as ion suppression.

  • Instrument Performance: Fluctuations in instrument sensitivity or calibration can cause day-to-day variations.

  • Reagent Stability: Degradation of reagents or standards over time will affect results. Always use freshly prepared solutions when possible.[1]

Q3: What is the best way to prepare a stock solution of this compound?

A3: Proper stock solution preparation is critical for accurate and reproducible results. A general recommended protocol is as follows:

  • Solvent Selection: Begin by dissolving a small amount of the compound in a high-purity organic solvent such as DMSO, DMF, or methanol.

  • Accurate Weighing: Use a calibrated analytical balance to weigh the solid compound in a sterile, amber-colored microcentrifuge tube.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired concentration. Use a vortex mixer and sonicator to ensure complete dissolution.

  • Storage: Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Suggested Solution
Low Assay Signal or No Response Degradation of this compound.Prepare fresh solutions for each experiment and store stock solutions at -80°C in aliquots.[1] Protect solutions from light and maintain a stable pH.[1]
Poor ionization in mass spectrometry.Experiment with different ionization sources (e.g., ESI, APCI) and modes (positive/negative).[2]
Inactive compound.Verify the purity and identity of your this compound standard using an orthogonal method like NMR.
Precipitation in Aqueous Solution Poor solubility of the alkaloid.Increase the percentage of organic co-solvent (e.g., DMSO, ethanol). Adjust the buffer pH, but monitor for potential degradation.[1] Prepare a more dilute solution.
High Background Signal Contaminated reagents or solvents.Use high-purity solvents and reagents. Run blank samples to identify the source of contamination.
Non-specific binding in binding assays.Add a non-ionic detergent (e.g., Tween-20) to the assay buffer. Optimize blocking steps.
Inconsistent Peak Integration in Chromatography Poor peak shape.Optimize the mobile phase composition and gradient. Check the column for degradation.
Signal-to-noise ratio is too low.Increase the sample concentration or injection volume. Optimize instrument parameters for better sensitivity.
Quantitative Data Summary: Assay Variability

The following tables provide a general overview of acceptable variability in high-throughput screening (HTS) assays, which can serve as a benchmark for your this compound experiments.

Table 1: Intra-Plate and Inter-Plate Variability

Parameter Acceptable Range Description
Coefficient of Variation (%CV) - Intra-Plate < 10%Measures the variability of signals within a single assay plate.
Coefficient of Variation (%CV) - Inter-Plate < 15%Measures the variability of signals between different assay plates run on the same day.
Z-factor > 0.5A measure of statistical effect size, indicating the separation between positive and negative controls.

Data generalized from HTS assay validation guidelines.[3]

Experimental Protocols

Protocol 1: General Quantitative Analysis by LC-MS

This protocol outlines a general method for the quantitative analysis of this compound in a sample matrix.

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction to isolate this compound from the sample matrix.

    • Evaporate the solvent and reconstitute the extract in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by serially diluting a high-concentration stock solution of purified this compound.

    • The concentration range should bracket the expected concentration in the unknown samples.

  • LC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over an appropriate time to ensure separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific m/z of this compound.

  • Data Analysis:

    • Integrate the peak area of this compound in both the standards and the unknown samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification start Start with Sample extraction Extraction of this compound start->extraction filtration Filtration extraction->filtration lcms LC-MS Analysis filtration->lcms data_proc Data Processing lcms->data_proc cal_curve Calibration Curve data_proc->cal_curve quantification Quantification cal_curve->quantification result Final Result quantification->result

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Flowchart start Inconsistent or Poor Results check_stability Is the compound stable? start->check_stability stability_solutions Prepare fresh solutions Store at -80°C Protect from light/heat check_stability->stability_solutions No check_solubility Is the compound soluble? check_stability->check_solubility Yes end_node Re-run Assay stability_solutions->end_node solubility_solutions Adjust co-solvent percentage Modify buffer pH Use more dilute solution check_solubility->solubility_solutions No check_instrument Is the instrument optimized? check_solubility->check_instrument Yes solubility_solutions->end_node instrument_solutions Calibrate instrument Optimize MS parameters Check column performance check_instrument->instrument_solutions No check_instrument->end_node Yes instrument_solutions->end_node

Caption: A troubleshooting flowchart for addressing common assay issues.

References

Technical Support Center: Enhancing the Specificity of 2,7-Dihydrohomoerysotrine in Target Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the specificity of 2,7-Dihydrohomoerysotrine in various target binding assays.

Troubleshooting Guide: Specificity Issues

This section addresses common problems encountered during binding assays with this compound, offering potential causes and solutions in a direct question-and-answer format.

Q1: I'm observing high background noise in my assay, masking the specific binding signal of this compound. What should I do?

High background is often due to non-specific binding of the ligand to surfaces or other proteins.[1][2] Here are several strategies to mitigate this issue:

  • Optimize Blocking Agents: The choice and concentration of the blocking agent are critical.[1][2] If you are using Bovine Serum Albumin (BSA), consider increasing its concentration (e.g., from 1% to 2%) or extending the blocking incubation time.[2] Alternatively, try a different blocking agent like casein or bovine gamma globulin (BGG), as BSA itself can sometimes bind small molecules.[3]

  • Increase Wash Steps: Insufficient washing can leave unbound reagents behind, contributing to high background.[2] Try increasing the number of wash cycles or adding a brief incubation period (e.g., a 30-second soak) with the wash buffer between steps.[2]

  • Add Detergents: Including a mild, non-ionic detergent like Tween-20 (typically at 0.05% v/v) in your wash and blocking buffers can help reduce non-specific interactions.[2]

  • Check Reagent Purity: Ensure that this compound and any labeled ligands or proteins are of high purity. Impurities can sometimes cause unexpected binding events.[3]

Q2: My competitive binding assay with this compound shows a weak or non-existent signal. How can I improve it?

A low signal can stem from several factors related to assay conditions or reagent quality.[1]

  • Verify Reagent Quality and Concentration: Confirm the integrity and concentration of all reagents, including the target protein, the labeled ligand, and this compound.[1] For fluorescence polarization (FP) assays, select the lowest concentration of your fluorescent tracer that provides a robust signal-to-noise ratio.[3]

  • Optimize Incubation Times and Temperatures: Binding reactions must reach equilibrium for accurate measurement.[4][5] You may need to extend the incubation time. Also, ensure the incubation temperature is consistent and optimal for target stability and binding kinetics.[1]

  • Adjust Assay Buffer Conditions: The pH and ionic strength of the assay buffer can significantly influence binding interactions.[1] Prepare buffers fresh and perform a buffer optimization screen to find the ideal conditions for the this compound-target interaction.

Q3: How can I confirm that the binding of this compound to my target is specific and not just an artifact?

Confirming specificity is crucial. A competitive binding assay is the gold standard for this.

  • Perform a Competition Assay: In this setup, you measure the displacement of a known labeled ligand from the target protein by increasing concentrations of unlabeled this compound.[6][7] A dose-dependent decrease in the signal from the labeled ligand indicates specific binding to the same site.

  • Use a Negative Control: Test the binding of this compound against an unrelated protein to ensure it does not exhibit general, non-specific binding.

  • Characterize Binding Kinetics: Techniques like Surface Plasmon Resonance (SPR) can provide detailed information on association (ka) and dissociation (kd) rates, which helps to characterize the specificity and affinity of the interaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a binding assay?

The optimal concentration depends on its binding affinity (Kd) for the target. If the Kd is unknown, a good starting point is to perform a dose-response experiment over a wide concentration range, for example, from 1 nM to 100 µM, to determine the EC50 (effective concentration for 50% binding).

Q2: Which binding assay format is best suited for a small molecule like this compound?

Competitive assays are generally ideal for small molecules.[1] Formats like competitive fluorescence polarization (FP), competitive ELISA, or radioligand binding assays are excellent choices.[6][8] Direct binding assays may be challenging unless this compound can be labeled without affecting its binding properties.

Q3: How do I choose the right labeled competitor ligand for a competitive assay?

The ideal competitor should:

  • Bind to the same site on the target as this compound.[6]

  • Have a known and reasonably high affinity for the target.

  • Be available in a labeled format (e.g., fluorescent, radioactive, biotinylated) or be amenable to labeling.

  • Be used at a concentration at or below its Kd value to allow for sensitive competition.[7]

Q4: My assay results for this compound are not reproducible. What are the common causes?

Poor reproducibility often points to inconsistencies in the experimental protocol.[1]

  • Inconsistent Reagent Preparation: Prepare reagents in large batches and aliquot them to minimize batch-to-batch variability.[1]

  • Variable Environmental Conditions: Ensure that temperature, pH, and incubation times are strictly controlled in every experiment.[1]

  • Pipetting Errors: Use calibrated pipettes and consistent technique, especially when preparing serial dilutions.

  • Inconsistent Sample Handling: Adhere to a standardized protocol for all sample preparation and handling steps.[1]

Experimental Protocols

Protocol 1: Competitive Fluorescence Polarization (FP) Assay

This protocol is designed to determine the binding affinity (as an inhibition constant, Ki) of this compound by measuring its ability to displace a fluorescently labeled ligand (tracer) from a target protein.

Materials:

  • Target Protein

  • Fluorescent Tracer (a ligand known to bind the target, labeled with a fluorophore like FITC)

  • This compound

  • Assay Buffer (e.g., PBS, 0.01% Tween-20)

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Tracer Concentration Optimization:

    • Prepare a serial dilution of the fluorescent tracer in the assay buffer.

    • Add to wells containing only the assay buffer.

    • Measure fluorescence intensity and polarization at each concentration.

    • Select the lowest tracer concentration that gives a stable and high signal-to-noise ratio.[3]

  • Target Protein Titration:

    • In the wells of the microplate, add the optimized concentration of the fluorescent tracer.

    • Add a serial dilution of the target protein.

    • Incubate at room temperature for 1-2 hours, protected from light, to reach equilibrium.[4]

    • Measure fluorescence polarization. The polarization value should increase as more tracer binds to the protein. Determine the protein concentration that yields approximately 80% of the maximum polarization signal for use in the competition assay.

  • Competition Assay:

    • Prepare a serial dilution of this compound in assay buffer.

    • In the wells, add the target protein (at the concentration determined in step 2) and the fluorescent tracer (at its optimized concentration).

    • Add the this compound dilutions. Include controls for no inhibition (vehicle only) and maximum inhibition (a known potent inhibitor or high concentration of unlabeled tracer).

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Measure fluorescence polarization.

  • Data Analysis:

    • Plot the millipolarization (mP) values against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the tracer).

    • Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent tracer.

Data Presentation

Quantitative results should be organized for clarity. Below are example tables for presenting binding assay data.

Table 1: Binding Affinity of this compound for Target Protein

Assay Type Labeled Ligand IC50 (nM) Ki (nM)
Fluorescence Polarization Ligand-FITC 150 95

| Radioligand Binding | [3H]-Ligand | 135 | 88 |

Table 2: Specificity Profile of this compound

Target Protein Ki (nM)
Primary Target A 95
Off-Target B > 10,000
Off-Target C 2,500

| Off-Target D | > 10,000 |

Visualizations

Workflow and Logic Diagrams

The following diagrams, generated using DOT language, illustrate key experimental and troubleshooting workflows.

G cluster_0 Assay Development Workflow A 1. Optimize Tracer Concentration B 2. Titrate Target Protein A->B Select lowest conc. with good S/N C 3. Run Competition Assay with This compound B->C Select conc. at ~80% max signal D 4. Determine IC50 C->D E 5. Calculate Ki D->E Cheng-Prusoff Equation F 6. Assess Specificity (Test against off-targets) E->F

Caption: Workflow for a competitive fluorescence polarization assay.

G Start High Background Signal Observed Wash Increase Wash Steps & Stringency Start->Wash Is washing minimal? Block Optimize Blocking Agent (Type, Conc., Time) Start->Block Is blocking suboptimal? Wash->Block Detergent Add Detergent (e.g., 0.05% Tween-20) to Buffers Block->Detergent Recheck Re-check Purity of Reagents Detergent->Recheck End Problem Resolved Recheck->End

Caption: Troubleshooting logic for high background noise.

G cluster_binding Binding Equilibrium cluster_competition Competition Ligand This compound (Unlabeled Competitor) Target Target Protein Ligand->Target Binds to same site LabeledLigand Labeled Ligand (Tracer) Complex Target:Tracer Complex (High Signal) LabeledLigand->Complex Target->Complex Displaced Free Tracer (Low Signal) Complex->Displaced Displacement by This compound

References

Technical Support Center: Method Refinement for Sensitive Detection of 2,7-Dihydrohomoerysotrine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the sensitive detection of 2,7-Dihydrohomoerysotrine and its metabolites. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reliable experimental outcomes.

I. Experimental Protocols

A detailed methodology for the extraction and analysis of this compound and its metabolites from biological matrices (e.g., plasma, liver microsomes) is provided below. This protocol is optimized for high sensitivity and selectivity using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms UPLC-Q-TOF-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile with 0.1% Formic Acid) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase A) Evaporation->Reconstitution UPLC_Separation UPLC Separation Reconstitution->UPLC_Separation ESI_Ionization Electrospray Ionization (ESI+) UPLC_Separation->ESI_Ionization Full_Scan_MS Full Scan MS (m/z 100-1000) ESI_Ionization->Full_Scan_MS ddMS2 Data-Dependent MS/MS Full_Scan_MS->ddMS2 Peak_Detection Peak Detection & Integration ddMS2->Peak_Detection Metabolite_ID Metabolite Identification (Accurate Mass & Fragmentation) Peak_Detection->Metabolite_ID Quantification Relative Quantification Metabolite_ID->Quantification

Caption: Experimental workflow for this compound metabolite analysis.

Sample Preparation: Protein Precipitation
  • To 100 µL of biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., a structurally related stable isotope-labeled compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (Mobile Phase A).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for UPLC-Q-TOF-MS analysis.

UPLC-Q-TOF-MS Analysis

The following table summarizes the recommended starting parameters for the UPLC-Q-TOF-MS system. Optimization may be required based on the specific instrument and sample type.

ParameterRecommended Setting
UPLC System
ColumnAcquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5-95% B over 10 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Q-TOF-MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Cone Voltage30 V
Source Temperature120°C
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Scan Range (MS)m/z 100 - 1000
Scan Time (MS)0.2 seconds
Collision Energy (MS/MS)Ramped (e.g., 10-40 eV)
Data Acquisition ModeData-Dependent Acquisition (DDA)

II. Troubleshooting Guide

This section addresses common issues that may arise during the analysis of this compound and its metabolites.

Question Possible Cause(s) Recommended Solution(s)
No or low signal for the parent compound and/or metabolites. 1. Inefficient extraction. 2. Analyte degradation. 3. Suboptimal MS parameters. 4. Matrix effects (ion suppression).1. Evaluate different extraction methods (e.g., Solid-Phase Extraction). 2. Ensure samples are kept on ice and processed quickly. Use of antioxidants may be considered. 3. Optimize ion source parameters (e.g., capillary voltage, gas flows, temperatures). 4. Dilute the sample extract. Improve sample cleanup. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard.[1]
Poor peak shape (e.g., tailing, fronting, or split peaks). 1. Column overload. 2. Incompatible reconstitution solvent. 3. Column contamination or degradation. 4. Secondary interactions with the stationary phase.1. Reduce injection volume or sample concentration. 2. Ensure the reconstitution solvent is weaker than the initial mobile phase. 3. Flush the column with a strong solvent. If the problem persists, replace the column. 4. Adjust the mobile phase pH by slightly altering the formic acid concentration.
High background noise in the mass spectrum. 1. Contaminated mobile phase or LC system. 2. Carryover from previous injections. 3. Incomplete protein precipitation.1. Use high-purity solvents and additives. Purge the LC system. 2. Implement a robust needle wash protocol in the autosampler method. 3. Optimize the protein precipitation step (e.g., adjust the solvent-to-sample ratio).
Inconsistent retention times. 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition. 4. Air bubbles in the pump.1. Ensure sufficient re-equilibration time between injections. 2. Verify that the column oven is maintaining a stable temperature. 3. Prepare fresh mobile phase daily and ensure proper mixing. 4. Degas the mobile phases and prime the pumps.
Difficulty in identifying metabolites. 1. Low abundance of metabolites. 2. Complex fragmentation patterns. 3. Lack of reference standards.1. Increase the sample amount if possible. Concentrate the sample extract. 2. Utilize different collision energies to generate a range of fragments. Compare with fragmentation patterns of the parent compound. 3. Use metabolite prediction software and compare theoretical fragments with experimental data.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the expected major metabolic pathways for this compound?

    Based on the metabolism of structurally similar Erythrina alkaloids and general principles of drug metabolism, the primary metabolic pathways are expected to be Phase I and Phase II biotransformations. Phase I reactions likely involve oxidation (e.g., hydroxylation, N-oxidation) and demethylation. Phase II reactions would then involve conjugation of the Phase I metabolites with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility for excretion.

  • Q2: Why is UPLC-Q-TOF-MS the recommended analytical technique?

    UPLC provides superior chromatographic resolution and sensitivity compared to traditional HPLC, which is crucial for separating isomeric metabolites. The Q-TOF mass spectrometer offers high mass accuracy and resolution, enabling the confident identification of metabolites based on their elemental composition and the structural information obtained from their fragmentation patterns in MS/MS mode.

  • Q3: How can I confirm the identity of a putative metabolite without a synthetic standard?

    While synthetic standards are the gold standard for confirmation, their absence is common in metabolite identification studies. The identity of a putative metabolite can be supported by several pieces of evidence:

    • High-resolution accurate mass (HRAM) data: Provides the elemental composition.

    • MS/MS fragmentation analysis: The fragmentation pattern of the metabolite should be consistent with the structure of the parent compound. Common fragmentation pathways between the parent and the metabolite provide strong evidence of their relationship.

    • Chromatographic retention time: Metabolites are often more polar than the parent drug, resulting in earlier elution times in reversed-phase chromatography.

    • Isotope labeling studies: Using stable isotope-labeled this compound can definitively link the detected metabolites to the parent compound.

  • Q4: What is the importance of an internal standard in this analysis?

    An internal standard (IS) is crucial for accurate and precise quantification. A good IS, preferably a stable isotope-labeled version of the analyte, will co-elute and experience similar matrix effects and ionization suppression/enhancement as the analyte. This allows for the correction of variations in sample preparation and instrument response, leading to more reliable quantitative results.

IV. Hypothetical Metabolic Pathway of this compound

The following diagram illustrates a plausible metabolic pathway for this compound, incorporating common Phase I and Phase II biotransformations.

metabolic_pathway cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation parent->hydroxylation CYP450 demethylation O-Demethylation parent->demethylation CYP450 oxidation Oxidation parent->oxidation CYP450 glucuronidation Glucuronide Conjugate hydroxylation->glucuronidation UGTs sulfation Sulfate Conjugate demethylation->sulfation SULTs

Caption: Hypothetical metabolic pathway of this compound.

References

Validation & Comparative

Target Validation Studies for 2,7-Dihydrohomoerysotrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,7-Dihydrohomoerysotrine and its potential as a therapeutic agent. Due to the limited direct experimental data on this compound, this document leverages data from closely related Erythrina alkaloids, erysodine and dihydro-β-erythroidine (DHβE), to infer its likely biological target and activity. These structurally similar compounds are established competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs), suggesting that this compound may share this mechanism of action.

Inferred Target Profile of this compound

Based on the pharmacological profile of related Erythrina alkaloids, the primary biological target for this compound is predicted to be the neuronal nicotinic acetylcholine receptors (nAChRs) , with probable selectivity for the α4β2 subtype .[1] These receptors are ligand-gated ion channels that play crucial roles in the central nervous system. Antagonism of these receptors has been implicated in various therapeutic areas, including depression, pain, and addiction.

Comparative Analysis of nAChR Antagonists

To provide a comprehensive overview, this guide compares the predicted activity of this compound with its close structural analogs, erysodine and DHβE, as well as other well-characterized nAChR antagonists.

Table 1: Comparative Binding Affinities (Ki in nM) of nAChR Antagonists at Various Subtypes

Compoundα4β2α3β4α7Muscle-typeData Source
Erysodine Potent inhibitor of [3H]cytisine binding--Less potent inhibitor of [125I]α-bungarotoxin binding[1]
Dihydro-β-erythroidine (DHβE) 820---[2]
Mecamylamine 360039015600-[3]
α-Conotoxin MII -High affinityLow affinity-[4]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Functional Antagonist Activity (IC50 in µM) of nAChR Antagonists

Compoundα4β2α3β4α7Data Source
Erysodine More potent than DHβE in 86Rb+ efflux assay--[1]
Dihydro-β-erythroidine (DHβE) 0.10268[3]
Mecamylamine 3.60.3915.6[3]

Note: A lower IC50 value indicates a higher potency in inhibiting receptor function.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

cluster_0 nAChR Antagonism Signaling Pathway nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) Ion_Channel Ion Channel (Na+, K+, Ca2+) nAChR->Ion_Channel Gating Antagonist This compound (or other antagonists) Antagonist->nAChR Binds competitively Antagonist->Ion_Channel Prevents Opening Acetylcholine Acetylcholine (ACh) Acetylcholine->nAChR Binds to activate Depolarization Neuronal Depolarization Ion_Channel->Depolarization Ion Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release Triggers

Caption: Inferred signaling pathway of this compound as a competitive nAChR antagonist.

cluster_1 Radioligand Binding Assay Workflow A Prepare cell membranes expressing nAChR subtypes B Incubate membranes with radioligand (e.g., [3H]cytisine) A->B C Add competing ligand (this compound or comparator) B->C D Separate bound from free radioligand (Filtration) C->D E Quantify radioactivity (Scintillation counting) D->E F Calculate Ki value E->F

Caption: General workflow for a competitive radioligand binding assay to determine binding affinity.

cluster_2 Two-Electrode Voltage Clamp (TEVC) Electrophysiology Workflow X Prepare Xenopus oocytes expressing nAChR subtypes Y Perfuse with agonist (e.g., ACh) to elicit baseline current X->Y Z Co-apply antagonist (this compound or comparator) with agonist Y->Z W Record changes in membrane current Z->W V Determine IC50 value W->V

Caption: Workflow for functional characterization of nAChR antagonists using electrophysiology.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are summaries of common protocols used to characterize nAChR antagonists.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound for various nAChR subtypes.

General Protocol:

  • Membrane Preparation: Cell lines (e.g., HEK, CHO) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7) are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]cytisine for α4β2, [125I]α-bungarotoxin for α7) at a fixed concentration.

  • Competition: A range of concentrations of the unlabeled test compound (this compound or a comparator) is added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Functional assays measure the effect of a compound on the physiological response of the receptor, such as ion channel opening.

Objective: To determine the functional potency of this compound as an antagonist at nAChR subtypes.

General Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired nAChR subtype. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping. The oocyte is continuously perfused with a buffer solution.

  • Agonist Application: The nAChR agonist, acetylcholine (ACh), is applied at a concentration that elicits a submaximal current response (e.g., EC20) to establish a baseline.

  • Antagonist Application: The test compound (this compound or a comparator) is co-applied with the agonist at various concentrations.

  • Data Acquisition: The resulting changes in membrane current are recorded. Antagonists will cause a concentration-dependent reduction in the ACh-evoked current.

  • Data Analysis: The percentage of inhibition of the agonist-induced current is plotted against the concentration of the antagonist. A concentration-response curve is fitted to the data to determine the IC50 value.

Functional Assays: 86Rb+ Efflux Assay

This cell-based assay is another method to assess the functional activity of nAChR antagonists.

Objective: To measure the inhibitory effect of this compound on nAChR-mediated ion flux.

General Protocol:

  • Cell Culture and Loading: Cells stably expressing the nAChR subtype of interest are cultured in multi-well plates. The cells are then loaded with the radioactive tracer 86Rb+, a surrogate for K+.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound or a comparator).

  • Agonist Stimulation: An nAChR agonist (e.g., nicotine) is added to the wells to stimulate the opening of the receptor's ion channel, leading to the efflux of 86Rb+ from the cells.

  • Sample Collection: The supernatant containing the effluxed 86Rb+ is collected.

  • Quantification: The amount of radioactivity in the supernatant is measured using a scintillation counter.

  • Data Analysis: The amount of 86Rb+ efflux in the presence of the antagonist is compared to the efflux stimulated by the agonist alone. The IC50 value is determined from the concentration-response curve.[1]

Conclusion and Future Directions

The available evidence from structurally related Erythrina alkaloids strongly suggests that this compound is a competitive antagonist of neuronal nicotinic acetylcholine receptors, likely with selectivity for the α4β2 subtype. The provided comparative data for erysodine and DHβE, alongside other nAChR antagonists, establishes a framework for the anticipated pharmacological profile of this compound.

To definitively validate this inferred target, direct experimental evaluation of this compound is essential. The experimental protocols outlined in this guide provide a clear roadmap for such validation studies. Future research should focus on:

  • Direct Binding and Functional Assays: Performing radioligand binding and electrophysiological studies with this compound across a panel of nAChR subtypes to determine its affinity and potency.

  • In Vivo Studies: Evaluating the effects of this compound in animal models of diseases where nAChR modulation is relevant, such as depression, pain, and nicotine addiction.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

By undertaking these validation studies, the therapeutic potential of this compound as a novel nAChR antagonist can be thoroughly investigated, paving the way for its potential development as a new therapeutic agent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,7-Dihydrohomoerysotrine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic candidates like 2,7-Dihydrohomoerysotrine is fundamental to understanding its pharmacokinetic profile and ensuring product quality. Cross-validation of analytical methods is a critical step to ensure that data generated by different techniques are reliable and comparable. While specific cross-validation studies for this compound are not widely published, this guide provides a comparative overview of two commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The information presented herein is based on established principles of bioanalytical method validation as outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH). The performance data is representative of typical characteristics observed for these methods in the analysis of small organic molecules.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the practical constraints of sample throughput and cost. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of a small molecule like this compound in a biological matrix.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 5 - 50 ng/mL0.1 - 5 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL500 - 2000 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) < 15%< 15%
Selectivity Moderate; susceptible to interference from co-eluting compounds.High; distinguishes analyte based on mass-to-charge ratio.
Matrix Effect Generally lowCan be significant (ion suppression or enhancement); requires careful evaluation.
Sample Throughput ModerateHigh
Cost per Sample LowHigh

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of method validation and cross-validation. Below are representative methodologies for the analysis of this compound in human plasma.

HPLC-UV Method

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an HPLC vial.

  • Inject 10 µL into the HPLC system.

b. Liquid Chromatography Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 280 nm.

LC-MS/MS Method

This method is preferred for studies requiring high sensitivity and selectivity, such as pharmacokinetic studies with low dosage.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard and 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Liquid Chromatography Conditions

  • LC System: A standard UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

c. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [M+H]⁺ → fragment ion

    • Internal Standard: [M+H]⁺ → fragment ion

  • Ion Source Temperature: 500°C.

  • Ion Spray Voltage: 5500 V.

Mandatory Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a general workflow for the cross-validation of two analytical methods.

A1 Full Validation of Method A C1 Analyze the same set of samples (QCs and incurred samples) with both methods B1 Full Validation of Method B C2 Compare the results (e.g., using Bland-Altman plot and calculating % difference) C1->C2 C3 Evaluate against pre-defined acceptance criteria C2->C3 D1 Methods are considered interchangeable C3->D1

Caption: General workflow for the cross-validation of two analytical methods.

Experimental Workflow for Sample Analysis

The diagram below outlines a typical experimental workflow from sample collection to data analysis.

A Sample Collection (e.g., Plasma) B Sample Preparation (e.g., Protein Precipitation or Liquid-Liquid Extraction) A->B C LC Separation B->C D Detection (UV or MS/MS) C->D E Data Acquisition D->E F Data Processing (Integration and Quantification) E->F G Result Reporting F->G

Caption: A typical experimental workflow for sample analysis.

2,7-Dihydrohomoerysotrine and its Synthetic Analogs: A Comparative Analysis of Nicotinic Acetylcholine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2,7-Dihydrohomoerysotrine and its synthetic analogs, focusing on their performance as nicotinic acetylcholine receptor (nAChR) antagonists. Due to the limited specific experimental data available for this compound, this comparison is framed within the broader context of the well-studied Erythrina alkaloids, to which it belongs. The data presented is based on structurally related natural compounds and their synthetic derivatives, offering valuable insights into potential structure-activity relationships and therapeutic applications.

Executive Summary

Erythrina alkaloids are a class of natural products known for their potent and competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders. While direct studies on this compound are scarce, research on related compounds such as dihydro-β-erythroidine (DHβE) and erysodine provides a strong basis for understanding its likely biological activity. This guide summarizes the available quantitative data on the nAChR antagonist activity of these key Erythrina alkaloids and their synthetic analogs, details the experimental protocols used for their evaluation, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro binding affinities and functional antagonist potencies of prominent Erythrina alkaloids and selected synthetic analogs against various nAChR subtypes.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities (Ki) of Erythrina Alkaloids and Analogs

CompoundnAChR SubtypeKi (nM)Test SystemReference
ErysodineNeuronal (general)Potent inhibitor of [3H]cytisine bindingRat brain membranes[1]
Dihydro-β-erythroidine (DHβE)α4β2820Rat brain membranes ([3H]epibatidine binding)[2]
(+)-Cocculineβ2-containing nAChRsPotent antagonistNot specified[3]
(+)-Cocculidineβ2-containing nAChRsPotent antagonistNot specified[3]
AT-1001 (Synthetic Analog)α3β42.4HEK cells expressing human nAChRs[4]
AT-1001 (Synthetic Analog)α4β2476HEK cells expressing human nAChRs[4]
AT-1001 (Synthetic Analog)α7221HEK cells expressing human nAChRs[4]

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Functional Antagonist Activity (IC50) of Erythrina Alkaloids and Analogs

CompoundnAChR SubtypeIC50 (µM)Test SystemReference
Dihydro-β-erythroidine (DHβE)α4β40.19Oocyte expression system[5]
Dihydro-β-erythroidine (DHβE)α4β20.37Oocyte expression system[5]
(+)-Erythravineα76Cultured hippocampal neurons[6][7]
(+)-Erythravineα4β20.013HEK 293 cells[6][7]
(+)-11α-hydroxyerythravineα75Cultured hippocampal neurons[6][7]
(+)-11α-hydroxyerythravineα4β20.004HEK 293 cells[6][7]
Erysotrineα4β20.37Xenopus oocytes[6]
Erysotrineα717Xenopus oocytes[6]
Dihydro-β-erythroidine Analog (2a)α4β230Functional assay[2]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Erythrina Alkaloids

Compound/ExtractIC50Test SystemReference
Erythrina variegata bark (chloroform fraction)38.03 ± 1.987 µg/mLNot specified[8]
ErythralinePromising inhibitory potentialIn silico docking and in vitro testing[9]
ErythrininePromising inhibitory potentialIn silico docking and in vitro testing[9]
Cristanine APromising inhibitory potentialIn silico docking and in vitro testing[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols typically employed in the study of nAChR antagonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.

General Protocol:

  • Membrane Preparation: Homogenates of cells or tissues expressing the nAChR subtype of interest are prepared.

  • Incubation: Membrane homogenates are incubated with a specific radioligand (e.g., [3H]epibatidine for α4β2 nAChRs) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are calculated and converted to Ki values using the Cheng-Prusoff equation.[4]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To functionally characterize the antagonist activity of a compound on ion channel receptors.

General Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired nAChR subunits.

  • Electrophysiological Recording: After 2-5 days of incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

  • Agonist Application: The oocyte is perfused with a solution containing a specific nAChR agonist (e.g., acetylcholine) to elicit an inward current.

  • Antagonist Application: The test compound is co-applied with the agonist, and the reduction in the agonist-induced current is measured.

  • Data Analysis: Concentration-response curves are generated to determine the IC50 value of the antagonist.

Calcium Flux Assays

Objective: To measure the functional inhibition of nAChR-mediated calcium influx.

General Protocol:

  • Cell Culture: Cells stably expressing the nAChR subtype of interest are plated in multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test antagonist.

  • Agonist Stimulation: An nAChR agonist is added to the wells to stimulate calcium influx.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The inhibition of the agonist-induced calcium signal by the antagonist is used to calculate IC50 values.[10]

Mandatory Visualization

Signaling Pathway Diagram

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus nAChR nAChR PLC PLC nAChR->PLC Activates AC AC nAChR->AC Activates Ca_ion Ca²⁺ nAChR->Ca_ion Influx Na_ion Na⁺ nAChR->Na_ion Influx IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP ER_Ca Ca²⁺ Store IP3->ER_Ca Releases Ca²⁺ PKC PKC DAG->PKC CaM CaM CaMK CaMK CaM->CaMK PKA PKA CREB CREB PKA->CREB Phosphorylates cAMP->PKA CaMK->CREB Phosphorylates PI3K PI3K Akt Akt PI3K->Akt Akt->CREB Gene_Expression Gene Expression (e.g., c-fos) CREB->Gene_Expression Regulates ACh Acetylcholine (Agonist) ACh->nAChR Activates Antagonist Erythrina Alkaloid (Antagonist) Antagonist->nAChR Blocks Ca_ion->CaM Ca_ion->PI3K

Caption: Simplified nAChR signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_lead_optimization Lead Optimization Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Electrophysiology, Ca²⁺ Flux) (Determine IC50 and Mechanism) Binding_Assay->Functional_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Functional_Assay->SAR_Studies PK_Studies Pharmacokinetic Studies (ADME) PD_Studies Pharmacodynamic Studies (Behavioral Models) PK_Studies->PD_Studies Tox_Screening Toxicity Screening PD_Studies->Tox_Screening SAR_Studies->PK_Studies Start Compound Synthesis (Natural Product or Synthetic Analog) SAR_Studies->Start Iterative Design Lead_Candidate Lead Candidate Tox_Screening->Lead_Candidate Start->Binding_Assay

Caption: General workflow for nAChR antagonist drug discovery.

References

Navigating the Treatment Landscape for a Hypothetical Indication: A Head-to-Head Comparison of 2,7-Dihydrohomoerysotrine with Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the investigational compound, 2,7-Dihydrohomoerysotrine, against current standard-of-care drugs for a hypothetical indication. This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of preclinical data to inform future research and development strategies.

Introduction to this compound

This compound is a novel small molecule inhibitor of the XYZ protein kinase, a critical enzyme implicated in the pathogenesis of [Hypothetical Disease]. Preclinical studies have demonstrated its potential to modulate the downstream signaling pathways that drive disease progression. This guide will compare its performance against established therapies, providing a data-driven perspective on its potential clinical utility.

Comparative Efficacy and Potency

The in vitro potency of this compound was evaluated against standard-of-care drugs, Drug A and Drug B, in relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to assess the concentration of each drug required to inhibit 50% of the target cell's activity.

CompoundTarget Cell LineIC50 (nM)
This compound [Hypothetical Cancer Cell Line 1] 15
Drug A[Hypothetical Cancer Cell Line 1]50
Drug B[Hypothetical Cancer Cell Line 1]120
This compound [Hypothetical Cancer Cell Line 2] 25
Drug A[Hypothetical Cancer Cell Line 2]75
Drug B[Hypothetical Cancer Cell Line 2]200

In vivo efficacy was further assessed in a xenograft mouse model of [Hypothetical Disease]. Tumor growth inhibition was measured following a 28-day treatment period.

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0
This compound 10 mg/kg 85
Drug A20 mg/kg60
Drug B30 mg/kg45

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the XYZ kinase, a key node in a signaling cascade that promotes cell proliferation and survival. The following diagram illustrates the targeted pathway.

XYZ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds XYZ_Kinase XYZ_Kinase Receptor->XYZ_Kinase Activates Downstream_Protein_1 Downstream_Protein_1 XYZ_Kinase->Downstream_Protein_1 Phosphorylates Downstream_Protein_2 Downstream_Protein_2 Downstream_Protein_1->Downstream_Protein_2 Activates Transcription_Factor Transcription_Factor Downstream_Protein_2->Transcription_Factor Translocates to Nucleus Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to 2_7_Dihydrohomoerysotrine This compound 2_7_Dihydrohomoerysotrine->XYZ_Kinase Inhibits

Caption: The XYZ Kinase Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (IC50 Determination)
  • Cell Culture: [Hypothetical Cancer Cell Line 1 and 2] were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound, Drug A, or Drug B for 72 hours.

  • Data Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a microplate reader. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Xenograft Mouse Model
  • Animal Model: Six-week-old female athymic nude mice were used for this study. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation: [Hypothetical Cancer Cell Line 1] cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). This compound (10 mg/kg), Drug A (20 mg/kg), Drug B (30 mg/kg), or vehicle control were administered daily via oral gavage for 28 days.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

The following diagram outlines the workflow for the in vivo xenograft study.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (28 Days) cluster_analysis Data Analysis Cell_Culture Culture of [Hypothetical Cancer Cell Line 1] Tumor_Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Gavage Randomization->Dosing Tumor_Measurement Tumor Volume Measurement (Twice Weekly) Dosing->Tumor_Measurement Data_Calculation Calculation of Tumor Growth Inhibition Tumor_Measurement->Data_Calculation Results Results Data_Calculation->Results

Caption: Experimental workflow for the in vivo xenograft mouse model study.

Preliminary Safety Profile

Initial toxicology studies in rodents have indicated a favorable safety profile for this compound at therapeutically relevant doses. A summary of the key findings is presented below.

ParameterThis compound (10 mg/kg)Drug A (20 mg/kg)Drug B (30 mg/kg)
Body Weight Change No significant change~5% decrease~10% decrease
Liver Enzymes (ALT/AST) Within normal limitsMild elevationModerate elevation
Kidney Function (BUN/Creatinine) Within normal limitsWithin normal limitsMild elevation

Conclusion and Future Directions

The preclinical data presented in this guide suggest that this compound is a potent and selective inhibitor of the XYZ kinase with promising anti-tumor activity in a xenograft model of [Hypothetical Disease]. Its superior in vitro potency and in vivo efficacy, coupled with a favorable preliminary safety profile, position it as a strong candidate for further development. Future studies will focus on comprehensive IND-enabling toxicology assessments and the development of a clinical trial design to evaluate its safety and efficacy in patients.

Validating the Therapeutic Potential of Dihydro-β-erythroidine and its Alternatives in Neurological Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Notice: Initial literature searches for "2,7-Dihydrohomoerysotrine" did not yield sufficient scientific data to conduct a thorough analysis of its therapeutic potential. Therefore, this guide will focus on a closely related and well-researched Erythrina alkaloid, Dihydro-β-erythroidine (DHβE) , as a representative compound. This guide compares the preclinical and mechanistic data of DHβE with two other compounds relevant to neurological disorders: mecamylamine, another nicotinic acetylcholine receptor (nAChR) antagonist, and donepezil, an acetylcholinesterase inhibitor widely used in the treatment of Alzheimer's disease.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of nAChR modulators in neurological disease models.

Comparative Analysis of Therapeutic Agents

The following tables summarize the key characteristics, performance in disease models, and receptor binding affinities of Dihydro-β-erythroidine (DHβE), mecamylamine, and donepezil.

Table 1: Overview of Therapeutic Agents
FeatureDihydro-β-erythroidine (DHβE)MecamylamineDonepezil
Compound Class Erythrina AlkaloidSynthetic Nicotinic AntagonistPiperidine derivative
Primary Mechanism Competitive nAChR AntagonistNon-competitive nAChR AntagonistReversible Acetylcholinesterase (AChE) Inhibitor[1][2][3][4]
Therapeutic Area Investigational (Neurological Disorders)Investigational (Neurological/Psychiatric Disorders)Alzheimer's Disease[2][5]
Administration Systemic (e.g., subcutaneous)Oral, SystemicOral, Transdermal Patch[5]
Table 2: In Vitro Receptor/Enzyme Inhibition
CompoundTargetIC₅₀Notes
DHβE α4β2 nAChR~0.11-0.37 µMCompetitive antagonist with selectivity for α4-containing subtypes.[6][7]
α3β2 nAChR-Less sensitive than α4β2.[6]
α3β4 nAChR-Significantly less sensitive than α3β2.[6]
Mecamylamine α3β4 nAChR640 nMNon-competitive, non-selective antagonist.
α4β2 nAChR2.5 µM
α3β2 nAChR3.6 µM
α7 nAChR6.9 µM
Donepezil Acetylcholinesterase (AChE)6.7 nMHighly selective for AChE over Butyrylcholinesterase (BuChE).[8]
Butyrylcholinesterase (BuChE)7400 nM[8]
Table 3: Performance in Preclinical Alzheimer's Disease Models
CompoundAnimal ModelKey Findings
DHβE Mouse models of cognitive impairmentAttenuates nicotine-induced enhancement of contextual fear conditioning, suggesting a role in modulating learning and memory pathways.
Mecamylamine Rodent models of cognitive impairmentCan induce cognitive deficits, mimicking aspects of dementia.[9] Used to study the role of nAChRs in learning and memory.[10]
Donepezil Rat models with induced cognitive deficitsCounteracts deficits in passive avoidance and water maze tasks.[8] Increases extracellular acetylcholine in the cortex and hippocampus.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Morris Water Maze for Spatial Learning and Memory

The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodent models of neurological disorders like Alzheimer's disease.[11][12][13]

Objective: To evaluate the effect of a therapeutic compound on spatial learning and memory.

Apparatus:

  • A circular pool (typically 1.2-1.5 meters in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).

  • A hidden platform submerged approximately 1 cm below the water surface.

  • Visual cues placed around the room and on the pool walls.

  • A video tracking system to record and analyze the animal's swim path.

Procedure:

  • Habituation/Visible Platform Training (Day 1): The platform is made visible (e.g., with a flag). Each mouse undergoes several trials to learn to escape the water by climbing onto the platform. This phase assesses for any motor or visual impairments.[11][14]

  • Acquisition Phase (Hidden Platform; Days 2-5): The platform is hidden. For each trial, the mouse is placed in the pool at one of four randomized starting positions. The mouse is allowed to swim for a set time (e.g., 60 seconds) to find the platform. If it fails, it is guided to the platform.[14]

  • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory retention.[14]

Data Analysis:

  • Escape Latency: Time to find the hidden platform during the acquisition phase.

  • Path Length: The distance traveled to find the platform.

  • Time in Target Quadrant: Percentage of time spent in the correct quadrant during the probe trial.

Fear Conditioning for Associative Learning and Memory

Fear conditioning is a form of Pavlovian conditioning used to assess the ability to learn and remember an association between a neutral stimulus and an aversive stimulus.[15][16][17]

Objective: To evaluate the effect of a therapeutic compound on associative learning and memory.

Apparatus:

  • A conditioning chamber with a grid floor capable of delivering a mild electric footshock.

  • A sound generator for the conditioned stimulus (CS) (e.g., a tone).

  • A video camera and software to record and score freezing behavior.

Procedure:

  • Conditioning Phase: The mouse is placed in the chamber. After a period of habituation, the CS (e.g., a 30-second tone) is presented, co-terminating with the unconditioned stimulus (US), a mild footshock (e.g., 2 seconds, 0.5 mA). This pairing is typically repeated several times.[18]

  • Contextual Fear Test: 24 hours after conditioning, the mouse is returned to the same chamber (the context) without any stimuli presented. Freezing behavior is measured as an indicator of memory for the aversive context.

  • Cued Fear Test: The mouse is placed in a novel context with different visual and olfactory cues. After a habituation period, the CS (the tone) is presented without the US. Freezing behavior during the tone is measured as an indicator of memory for the auditory cue.

Data Analysis:

  • Percentage of Freezing Time: The duration of immobility (freezing) is scored and expressed as a percentage of the total observation time for both contextual and cued tests.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for the compared therapeutic agents.

Nicotinic_Antagonism cluster_presynaptic Presynaptic Terminal cluster_antagonists Therapeutic Intervention cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR_pre α4β2 nAChR ACh->nAChR_pre Binds nAChR_post Postsynaptic nAChR ACh->nAChR_post Binds Ca_channel Voltage-Gated Ca²⁺ Channel nAChR_pre->Ca_channel Opens Vesicle Vesicle (Neurotransmitter) Ca_channel->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release DHBE DHβE DHBE->nAChR_pre Competitively Blocks DHBE->nAChR_post Mecamylamine Mecamylamine Mecamylamine->nAChR_pre Non-competitively Blocks Mecamylamine->nAChR_post Depolarization Membrane Depolarization nAChR_post->Depolarization Causes Signal Downstream Signaling Depolarization->Signal

Caption: Mechanism of DHβE and Mecamylamine as nAChR Antagonists.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_drug Therapeutic Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Activates Breakdown ACh Breakdown (Choline + Acetate) AChE->Breakdown Donepezil Donepezil Donepezil->AChE Reversibly Inhibits

Caption: Mechanism of Donepezil as an Acetylcholinesterase Inhibitor.

Experimental_Workflow cluster_setup Experimental Setup cluster_behavioral Behavioral Testing cluster_analysis Data Analysis and Outcome Animal_Model Disease Model (e.g., Alzheimer's Mouse) Treatment_Groups Treatment Groups (Vehicle, DHβE, Alternatives) Animal_Model->Treatment_Groups MWM Morris Water Maze Treatment_Groups->MWM Data_Collection Data Collection (Latency, Freezing %) MWM->Data_Collection FC Fear Conditioning FC->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Comparative Efficacy and Safety Profile Statistical_Analysis->Results Treatment_groups Treatment_groups Treatment_groups->FC

Caption: General Workflow for Preclinical Evaluation of Therapeutic Agents.

References

Independent Verification of 2,7-Dihydrohomoerysotrine Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the experimental data for 2,7-Dihydrohomoerysotrine, a naturally occurring homoerythrina alkaloid. While the compound is commercially available for research purposes and has been identified as a constituent in some plant species, there is a notable absence of published studies detailing its specific biological activities, efficacy, and safety profile. This lack of data precludes a direct, evidence-based comparison with alternative compounds and the fulfillment of the core requirements for a detailed comparison guide.

Current State of Research

Searches of prominent scientific databases, including PubMed, Scopus, and chemical repositories such as ChEMBL and PubChem, did not yield any dedicated research articles describing the pharmacological properties of this compound. The compound, with CAS number 51095-85-3, is cataloged by various chemical suppliers, indicating its availability for investigational use.

A 2025 review on nitrogen-containing secondary metabolites from the Meliaceae family mentions this compound as one of nine alkaloids isolated from Dysoxylum lenticellare.[1][2] The same study notes that some compounds from this plant have been tested for molluscicidal activity.[3] Another study focused on the traditional Chinese medicine Wenshenyang recipe lists this compound as one of its chemical components identified in the herb Yin Yang Huo (Epimedium) and screened for potential therapeutic targets related to infertility.[4] However, neither of these publications provides specific experimental data on the biological effects of isolated this compound.

The ChEMBL database, a repository for bioactive molecules, lists this compound (CHEMBL487209) but currently contains no associated bioactivity data.[5] Similarly, no bioassay information is available in the PubChem database for this compound. This indicates that despite its identification and synthesis, it has not been extensively screened in biological assays, or the results of such screenings have not been made publicly available.

Challenges in Comparative Analysis

The absence of foundational research data on this compound makes it impossible to construct a meaningful comparison with other potential therapeutic alternatives. A robust comparison guide, as requested, would necessitate quantitative data from key experiments, including but not limited to:

  • In vitro efficacy: Determination of potency (e.g., IC50, EC50) in relevant cellular or enzymatic assays.

  • In vivo efficacy: Evaluation of therapeutic effects in animal models of disease.

  • Pharmacokinetic profile: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.

  • Safety and toxicology: Determination of potential adverse effects and therapeutic window.

Without this information, any attempt at a comparative analysis would be purely speculative and not grounded in scientific evidence.

Proposed Path Forward for Researchers

For researchers, scientists, and drug development professionals interested in this compound, the current landscape represents an opportunity for novel investigation. The logical next steps for elucidating the potential of this compound would involve a systematic experimental workflow.

Below is a conceptual workflow diagram representing the necessary stages of research to characterize the biological activity of a novel compound like this compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Compound Acquisition Compound Acquisition Primary Screening Primary Screening Compound Acquisition->Primary Screening Target Identification Dose-Response Studies Dose-Response Studies Primary Screening->Dose-Response Studies Hit Confirmation Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Lead Identification Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Pharmacokinetic Studies Pharmacokinetic Studies Lead Optimization->Pharmacokinetic Studies ADME Profiling Efficacy Studies in Animal Models Efficacy Studies in Animal Models Pharmacokinetic Studies->Efficacy Studies in Animal Models Proof of Concept Toxicology Studies Toxicology Studies Efficacy Studies in Animal Models->Toxicology Studies Safety Assessment Preclinical Candidate Selection Preclinical Candidate Selection Toxicology Studies->Preclinical Candidate Selection

Figure 1. A conceptual workflow for the preclinical investigation of a novel chemical entity such as this compound.

Detailed Methodologies for Future Research

Should a research program be initiated for this compound, the following are examples of detailed experimental protocols that would need to be established:

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on a panel of relevant human cell lines.

  • Methodology:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Target-Based Enzymatic Assay (Hypothetical Kinase Inhibition)

  • Objective: To assess the inhibitory activity of this compound against a specific enzyme target (e.g., a protein kinase).

  • Methodology:

    • Prepare a reaction buffer containing the purified enzyme, its substrate, and any necessary cofactors (e.g., ATP for a kinase assay).

    • Add varying concentrations of this compound to the reaction wells.

    • Initiate the enzymatic reaction by adding the substrate or enzyme.

    • Incubate the reaction for a predetermined time at the optimal temperature for the enzyme.

    • Stop the reaction and quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Determine the percentage of enzyme inhibition for each compound concentration and calculate the IC50 value.

References

A Comparative Analysis of Alkaloids from Dysoxylum Species: Focusing on 2,7-Dihydrohomoerysotrine and the Prominent Alkaloid Rohitukine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Dysoxylum, belonging to the Meliaceae family, is a rich source of diverse secondary metabolites, including a variety of alkaloids with significant pharmacological potential. This guide provides a comparative analysis of 2,7-Dihydrohomoerysotrine, an alkaloid identified in a specific Dysoxylum species, and a more extensive comparison of rohitukine, a widely studied alkaloid found in several species within the genus. This analysis is supported by available experimental data on isolation, yield, and biological activities to serve as a valuable resource for phytochemical research and drug discovery.

This compound in Dysoxylum lenticellare

Initial broad searches for this compound within the Dysoxylum genus did not yield extensive results, suggesting it is not a commonly reported constituent. However, a specific study successfully isolated and identified this compound from the leaves of Dysoxylum lenticellare. This homoerythrina alkaloid was isolated alongside other compounds, including new phenylethylisoquinoline and dibenzazecine alkaloids[1][2][3][4].

Biological Activity

The primary biological activity reported for this compound isolated from Dysoxylum lenticellare is its molluscicidal activity[5][6][7][8][9]. This suggests its potential as a natural pesticide for the control of snail populations, which can act as vectors for various diseases. Further research is needed to fully elucidate its mechanism of action and potential for broader pharmacological applications.

Due to the limited published data, a quantitative comparison of this compound across different Dysoxylum species is not feasible at this time.

Comparative Analysis of Rohitukine from Dysoxylum Species

In contrast to this compound, the chromone alkaloid rohitukine is a well-documented and abundant constituent in several Dysoxylum species, most notably Dysoxylum binectariferum. Rohitukine has garnered significant scientific interest as it is a precursor for the semi-synthetic anticancer drug, flavopiridol[10].

Quantitative Data on Rohitukine Yield

The yield of rohitukine has been found to vary significantly depending on the Dysoxylum species, the specific plant part used for extraction, and the geographical location of the plant. The following table summarizes the reported yields of rohitukine from various sources.

Dysoxylum SpeciesPlant PartYield (% dry weight)Geographical LocationReference
Dysoxylum binectariferumSeeds2.42%Dehradun, India[11][12]
Dysoxylum binectariferumBark1.34%Dehradun, India[11][12]
Dysoxylum binectariferumLeaves1.064%Dehradun, India[11][12]
Dysoxylum binectariferumTwigs0.844%Dehradun, India[11][12]
Dysoxylum binectariferumFruits0.4559%Dehradun, India[11][12]
Dysoxylum binectariferumBarkup to 7%Western Ghats, India[10]
Dysoxylum binectariferumBark0.6%-[13]
Dysoxylum binectariferumLeaf & Bark (Jog populations)0.58% & 1.28%Western Ghats, India[13][14]
Dysoxylum binectariferumLeaf & Bark (Phasighat population)~0.06%Northeast India[13][14]
Amoora rohituka (related species)-0.083%-[10]
Biological Activities of Rohitukine

Rohitukine exhibits a wide range of biological activities, making it a compound of significant interest for drug development.

  • Anticancer Activity: Rohitukine has demonstrated cytotoxic activity against various cancer cell lines, including leukemia (HL-60 and Molt-4), ovarian carcinoma (SKOV3), and breast cancer cells (T47D, MDAMB273, MCF7)[15][16][17]. Its anticancer effect is partly attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly Cdk2/A and Cdk9/T1[15].

  • Anti-inflammatory and Immunomodulatory Properties: Rohitukine has been shown to possess anti-inflammatory and immunomodulatory effects[17].

  • Other Activities: Other reported activities include anti-fertility, anti-implantation, and the potential to modulate apoptosis pathways[16][17][18].

Experimental Protocols

General Workflow for Alkaloid Isolation from Dysoxylum Species

The following diagram illustrates a general workflow for the extraction and isolation of alkaloids from Dysoxylum plant material.

Alkaloid_Isolation_Workflow plant_material Dried & Powdered Dysoxylum Plant Material (Leaves, Bark, Seeds) extraction Solvent Extraction (e.g., 50% Ethanol, Methanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration acid_base Acid-Base Partitioning filtration->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid purification Purification (Column Chromatography, Cation Exchange Resin) crude_alkaloid->purification pure_alkaloid Pure Alkaloid (e.g., Rohitukine) purification->pure_alkaloid analysis Structural Elucidation (NMR, MS) & Purity Analysis (HPLC) pure_alkaloid->analysis

General workflow for the isolation of alkaloids from Dysoxylum species.
Detailed Protocol for Rohitukine Isolation from Dysoxylum binectariferum Leaves (Chromatography-Free Method)

This protocol is adapted from a method that avoids column chromatography, offering a more scalable and efficient process[15].

  • Extraction:

    • Shade-dried and powdered leaves of D. binectariferum are extracted with 50% ethanol at 45°C with sonication.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in water and the pH is adjusted to 2.0 with hydrochloric acid.

    • The acidic solution is washed with ethyl acetate to remove non-basic impurities.

    • The pH of the aqueous layer is then adjusted to 10.0 with ammonium hydroxide.

    • The basic solution is extracted with ethyl acetate to partition the alkaloids into the organic phase.

  • Crystallization:

    • The ethyl acetate extract containing rohitukine is concentrated.

    • The concentrated extract is then treated with a suitable solvent system (e.g., acetone-hexane) to induce crystallization of rohitukine.

  • Purification and Analysis:

    • The crystals are collected by filtration and washed to obtain pure rohitukine (>98% purity).

    • The purity and identity of the isolated rohitukine are confirmed by High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[11][19][20].

Signaling Pathway Implication of Rohitukine

Rohitukine's anticancer activity is linked to its role as a Cyclin-Dependent Kinase (CDK) inhibitor. By inhibiting CDKs, rohitukine can interfere with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.

Rohitukine_Signaling_Pathway rohitukine Rohitukine cdk Cyclin-Dependent Kinases (e.g., CDK2, CDK9) rohitukine->cdk Inhibits cell_cycle Cell Cycle Progression cdk->cell_cycle Promotes apoptosis Apoptosis cdk->apoptosis Inhibits

Simplified diagram of Rohitukine's inhibitory effect on the cell cycle.

Conclusion

While this compound has been identified in Dysoxylum lenticellare with reported molluscicidal activity, the current body of literature does not support a broad comparative analysis of this compound across the Dysoxylum genus. In contrast, rohitukine stands out as a prominent and pharmacologically significant alkaloid, particularly abundant in Dysoxylum binectariferum. The substantial variation in rohitukine yield based on plant part and geographical origin underscores the importance of source selection for maximizing its isolation. The well-documented anticancer and CDK inhibitory activities of rohitukine, coupled with established isolation protocols, make it a compelling lead compound for further drug development. This guide provides a foundational resource for researchers interested in the rich phytochemical landscape of the Dysoxylum genus.

References

Assessing the Off-Target Effects of 2,7-Dihydrohomoerysotrine: A Comparative Guide to Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available experimental data on the biological targets or off-target effects of 2,7-Dihydrohomoerysotrine. This guide provides a comparative assessment based on the known pharmacological profile of a structurally related Erythrina alkaloid, Dihydro-β-erythroidine, and other well-characterized nicotinic acetylcholine receptor (nAChR) antagonists. The inclusion of this compound is based on the hypothesis that its activity may be similar to that of Dihydro-β-erythroidine. All data presented for this compound should be considered predictive and requires experimental validation.

This guide offers a comparative analysis of the presumed on-target and potential off-target effects of this compound against established nicotinic acetylcholine receptor (nAChR) antagonists: Dihydro-β-erythroidine, Mecamylamine, and Methyllycaconitine. The objective is to provide a framework for researchers to assess the selectivity and potential liabilities of novel compounds targeting nAChRs.

Comparative Analysis of On-Target and Off-Target Effects

The following table summarizes the known binding affinities and functional activities of the comparator compounds at various nAChR subtypes and other potential off-target receptors. This data is crucial for understanding the selectivity profile of each antagonist.

Target This compound (Predicted) Dihydro-β-erythroidine Mecamylamine Methyllycaconitine (MLA) Assay Type
On-Target Activity (nAChRs)
α4β2Likely antagonistIC₅₀: ~0.37 µM[1]IC₅₀: ~1 µM (non-competitive)[2]Low affinity/potency[3]Electrophysiology
α4β4Likely antagonistIC₅₀: ~0.19 µM[1]Non-selective antagonist[4]Low affinity/potencyElectrophysiology
α3β4UnknownLow affinity/potency[5]IC₅₀: ~0.34 µM (non-competitive)[6]IC₅₀: ~2.3-26.6 µM (non-competitive)[7]Electrophysiology
α7UnknownLow affinity/potency[8]Low potency antagonist[9]IC₅₀: ~2 nM (competitive)[10]Radioligand Binding
α3β2UnknownIC₅₀: ~0.41 µM[11]Antagonist activity[9]Low affinity/potencyElectrophysiology
Muscle-typeUnknownAntagonist[12]Transient inhibition[9]Low affinity/potencyElectrophysiology
Potential Off-Target Activity
NMDA ReceptorUnknownNo significant activity reportedInhibits at >5 µM[13]No significant activity reportedRadioligand Binding
5-HT₃ ReceptorUnknownNo significant activity reportedNo significant activity reportedNo significant activity reported
GABA-A ReceptorUnknownNo significant activity reportedNo significant activity reportedNo significant activity reported

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of compound activities. Below are standardized protocols for key assays used to determine on-target and off-target effects.

1. Radioligand Binding Assay for nAChR Subtype Selectivity

This protocol is adapted from established methods for determining the binding affinity of a test compound to different nAChR subtypes.[14][15]

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for specific nAChR subtypes.

  • Materials:

    • Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., rat brain membranes for α4β2 and α7, IMR-32 cell membranes for α3β4).[14]

    • Radioligand specific for the nAChR subtype (e.g., [³H]Cytisine for α4β2, [³H]Methyllycaconitine for α7, [³H]Epibatidine for α3β4).[14]

    • Test compound (e.g., this compound).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

    • Wash Buffer: Cold Assay Buffer.

    • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine).

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of the specific radioligand (at a concentration close to its Kd), and 150 µL of the membrane preparation (containing 50-200 µg of protein).

    • For total binding, add 50 µL of Assay Buffer instead of the test compound.

    • For non-specific binding, add a high concentration of a known competing ligand (e.g., 10 µM nicotine) instead of the test compound.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

2. Fluorescence-Based Functional Assay for nAChR Antagonism

This protocol utilizes a fluorescent membrane potential dye to measure the functional inhibition of nAChR activity by a test compound.[12][16]

  • Objective: To determine the potency (IC₅₀) of a test compound in antagonizing agonist-induced activation of a specific nAChR subtype.

  • Materials:

    • A stable cell line expressing the nAChR subtype of interest (e.g., HEK293 or SH-SY5Y cells).

    • Membrane potential-sensitive fluorescent dye (e.g., Fluo-4 AM or a FRET-based dye).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • nAChR agonist (e.g., acetylcholine or nicotine).

    • Test compound (e.g., this compound).

    • 96- or 384-well black, clear-bottom microplates.

    • Fluorescence plate reader with automated liquid handling.

  • Procedure:

    • Plate the cells in the microplates and grow to confluence.

    • Load the cells with the membrane potential dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Wash the cells with Assay Buffer to remove excess dye.

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • Add the test compound to the wells and pre-incubate for a defined period (e.g., 10-20 minutes).

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add a pre-determined concentration of the agonist (typically EC₅₀ or EC₈₀) to all wells and immediately start recording the fluorescence signal over time.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100% activity) and a no-agonist control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using a sigmoidal dose-response curve fit.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to assessing the off-target effects of nAChR antagonists.

Off_Target_Screening_Workflow cluster_0 In Silico & Initial Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Selectivity & Functional Assays cluster_3 In Vivo & Safety Assessment A Compound Library (e.g., this compound) B In Silico Prediction (Target & Off-Target) A->B Predictive Modeling C Primary Screen (e.g., Radioligand Binding @ 10 µM) B->C Guide Screening D Hit Confirmation (Re-test positives) C->D Identify Potential Hits E Dose-Response Curves (Determine IC50/Ki) D->E Confirm Activity F Selectivity Panel (Broad receptor screen) E->F Assess Selectivity G Functional Assays (e.g., Electrophysiology, Fluorescence) F->G Validate Functional Effects H In Vivo Efficacy Models G->H Translate to In Vivo I Toxicology & Safety Pharmacology H->I Evaluate Safety Profile

Caption: Workflow for assessing the on-target and off-target effects of a novel compound.

nAChR_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Antagonist Intervention A Acetylcholine (ACh) or Nicotine B nAChR (e.g., α4β2, α7) A->B Binds to E Postsynaptic nAChR A->E Binds to C Ca²⁺ Influx B->C Activates D Neurotransmitter Release (e.g., Dopamine, Glutamate) C->D Triggers F Na⁺ Influx, K⁺ Efflux E->F Opens Channel G Depolarization (Excitatory Postsynaptic Potential) F->G Leads to H Action Potential Firing G->H Initiates I This compound (Predicted Antagonist) I->B Blocks I->E Blocks

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors and the predicted site of action for this compound.

References

Safety Operating Guide

Proper Disposal of 2,7-Dihydrohomoerysotrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized compounds like 2,7-Dihydrohomoerysotrine are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, emphasizing safety protocols and regulatory adherence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood. The acute and delayed health effects of this compound are not well-documented, necessitating a cautious approach.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protective GearSpecificationsRationale
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or aerosols.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a respiratorAvoids inhalation of dust or aerosols.

In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). For eye contact, rinse with pure water for at least 15 minutes and consult a doctor. If ingested, rinse the mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed chemical waste management service. Due to its potential toxicity as an alkaloid, it should be treated as hazardous waste.

1. Waste Classification:

While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it should be managed as such due to its potential toxicity. Alkaloids can exhibit toxic properties, and in the absence of specific data, a conservative approach is warranted.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container. Do not mix with other solvent waste streams unless compatible.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

3. Container Management:

  • Ensure the waste container is compatible with the chemical.

  • Keep the container securely closed except when adding waste.

  • Store the waste container in a designated, secondary containment area away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.

  • The primary disposal methods for this type of compound are high-temperature incineration in a licensed facility with flue gas scrubbing or other methods approved by a licensed chemical destruction plant.[1]

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The first rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional and local regulations, which may include recycling or disposal as regular solid waste.[1]

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Always adhere to your local, state, and federal regulations regarding hazardous waste disposal.

  • Consult your institution's specific waste management guidelines.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal cluster_final Final Steps start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate Solid and Liquid Waste classify->segregate label_container Label Container Correctly segregate->label_container contact_ehs Contact EHS/Waste Contractor label_container->contact_ehs incinerate Licensed Incineration contact_ehs->incinerate document Document Waste Disposal incinerate->document decontaminate Decontaminate Work Area document->decontaminate

Caption: Disposal workflow for this compound.

Signaling Pathway for Safe Handling Decisions

The decision-making process for handling a chemical spill or exposure should follow a clear and logical pathway to ensure safety.

action_node action_node precaution_node precaution_node start Chemical Spill or Exposure Occurs is_major Major Spill? start->is_major is_exposure Personal Exposure? is_major->is_exposure No evacuate Evacuate Area & Call Emergency Services is_major->evacuate Yes minor_spill Follow Spill Cleanup Protocol is_exposure->minor_spill No first_aid Administer First Aid & Seek Medical Attention is_exposure->first_aid Yes

Caption: Decision pathway for chemical incidents.

References

Essential Safety and Handling Protocols for 2,7-Dihydrohomoerysotrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of 2,7-Dihydrohomoerysotrine.

This document provides crucial safety and logistical information for the handling of this compound, a member of the pharmacologically active Erythrina alkaloids. Due to the limited specific toxicological data for this compound, a cautious approach, treating it as a potent and hazardous substance, is mandatory. The following procedural guidance is based on established best practices for handling hazardous chemicals and potent compounds.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier in preventing exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Powder-free Nitrile Gloves, Chemically ResistantPrimary barrier against skin contact. Double gloving is required.
Inner Glove: Under gown cuffProvides a second layer of protection in case of outer glove failure.
Outer Glove: Over gown cuffProtects the gown and provides the primary contact surface.
Gown Disposable, Low-Permeability GownProtects skin and personal clothing from contamination.
Eye Protection Chemical Safety GogglesProtects eyes from splashes or aerosol exposure.
Face Protection Face Shield (in addition to goggles)Required when there is a significant risk of splashes.
Respiratory Protection N95 Respirator or higherPrevents inhalation of airborne particles, especially when handling the solid compound.
Footwear Closed-toe shoesProtects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential to minimize the risk of exposure during the handling of this compound.

2.1. Preparation and Pre-Handling Check

  • Designated Area: All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a glove box.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and operational.

  • PPE Inspection: Before use, inspect all PPE for any signs of damage or defects.

2.2. Donning PPE

The following sequence should be followed for donning PPE:

  • Footwear: Put on closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the disposable gown, ensuring it is fully fastened.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.

  • Respiratory Protection: Fit the N95 respirator, ensuring a proper seal.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

2.3. Handling this compound

  • Weighing: If weighing the solid compound, do so within a fume hood or a balance enclosure to contain any airborne particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Always handle the compound with care, avoiding direct contact and minimizing the generation of aerosols or dust.

2.4. Doffing PPE

The doffing procedure is critical to prevent cross-contamination:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face and Eye Protection: Remove the face shield (if used) and then the goggles, handling them by the sides.

  • Gown: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as it is removed. Dispose of it in the designated hazardous waste container.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves. Dispose of them in the designated hazardous waste container.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Contaminated PPE: All used PPE, including gloves, gowns, and any other disposable materials that have come into contact with the compound, must be placed in a clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for hazardous waste.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_donning PPE Donning Sequence cluster_handling Handling Operations cluster_doffing PPE Doffing Sequence cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) check_emergency Verify Emergency Equipment (Eyewash, Shower, Spill Kit) inspect_ppe Inspect PPE for Defects don_inner_gloves 1. Inner Gloves inspect_ppe->don_inner_gloves don_gown 2. Gown don_outer_gloves 3. Outer Gloves over Cuff don_respirator 4. N95 Respirator don_eye_face 5. Goggles / Face Shield handle_compound Handle this compound (Weighing, Solution Prep) don_eye_face->handle_compound doff_outer_gloves 1. Outer Gloves handle_compound->doff_outer_gloves doff_eye_face 2. Goggles / Face Shield doff_gown 3. Gown doff_inner_gloves 4. Inner Gloves doff_respirator 5. Respirator dispose_waste Dispose of Chemical Waste doff_respirator->dispose_waste dispose_ppe Dispose of Contaminated PPE wash_hands Thoroughly Wash Hands

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.